2-(1-Hydroxyethyl) Promazine-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C19H24N2OS |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1,2,2,2-tetradeuterio-1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanol |
InChI |
InChI=1S/C19H24N2OS/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19/h4-5,7-10,13-14,22H,6,11-12H2,1-3H3/i1D3,14D |
InChI Key |
ZIJWCRNUEBJMSQ-CZEVESCESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-(1-Hydroxyethyl) Promazine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-Hydroxyethyl) Promazine-d4 is a deuterated analog of 2-(1-hydroxyethyl) promazine (B1679182), a major metabolite of the phenothiazine (B1677639) tranquilizer, acepromazine (B1664959).[1] Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantitative analysis of its non-deuterated counterpart in various biological matrices. Its application is crucial in pharmacokinetic and metabolic studies of acepromazine, particularly in the fields of veterinary medicine and forensic toxicology. This technical guide provides a comprehensive overview of the chemical properties, metabolic pathways, and analytical methodologies related to this compound.
Chemical and Physical Properties
This compound is an off-white solid that is soluble in methanol.[2] Below is a summary of its key chemical and physical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₀D₄N₂OS | [3] |
| Molecular Weight | 332.5 g/mol | [3] |
| Unlabeled CAS Number | 73644-43-6 | [3] |
| Physical Form | Off-White Solid | [2] |
| Melting Point | 93-95°C | [2] |
| Solubility | Methanol | [2] |
| Storage Temperature | 4°C | [2] |
Metabolic Pathway of Acepromazine
2-(1-Hydroxyethyl) Promazine is a significant metabolite of acepromazine. The metabolic cascade involves the oxidation of the parent drug in the liver.[4] The primary metabolite is often the sulfoxide (B87167) derivative, 2-(1-hydroxyethyl) promazine sulfoxide.[4] The metabolic transformation is a key area of study in understanding the drug's efficacy and duration of action.
Below is a diagram illustrating the metabolic conversion of Acepromazine to 2-(1-Hydroxyethyl) Promazine.
Caption: Metabolic conversion of Acepromazine.
Experimental Protocols
The primary application of this compound is as an internal standard in analytical methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the detection and quantification of acepromazine and its metabolites in biological samples such as plasma and urine.[5]
Sample Preparation: Liquid-Liquid Extraction for Plasma or Urine
This protocol is adapted from a standard operating procedure for the analysis of the sulfoxide metabolite and can be modified for the analysis of 2-(1-hydroxyethyl) promazine.[6]
-
To a 1 mL sample of plasma or urine, add an appropriate amount of this compound as an internal standard.
-
Adjust the pH of the sample to approximately 9.0-9.5 with a suitable buffer.
-
Add 5 mL of an organic extraction solvent (e.g., n-butyl chloride or a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex the mixture for 10-15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following is a general workflow for the analysis of 2-(1-Hydroxyethyl) Promazine using LC-MS/MS.
Caption: General workflow for LC-MS/MS analysis.
Biological Activity
Currently, there is limited information available regarding the specific biological activity or signaling pathways directly associated with 2-(1-Hydroxyethyl) Promazine. Research has predominantly focused on its role as a biomarker for the administration of its parent compound, acepromazine. Further studies are required to elucidate any potential pharmacological effects of this metabolite.
Synthesis
A detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature. Commercial suppliers typically perform the synthesis of such deuterated standards. The general approach would involve a synthetic route similar to that of the unlabeled compound, utilizing deuterated starting materials.
Stability
While specific stability studies on this compound are not extensively published, general recommendations for storage are at 4°C to ensure its integrity.[2] For analytical purposes, it is advisable to conduct stability assessments under the specific experimental conditions being used, including freeze-thaw cycles, and stability in the analytical solvent.
Conclusion
This compound is an essential tool for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical toxicology. Its use as an internal standard allows for accurate and precise quantification of the major metabolite of acepromazine. This guide provides a foundational understanding of its properties and applications, highlighting the need for further research into its specific biological activities and the development of publicly available, detailed synthetic and stability protocols to further support its use in the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Acepromazine - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics, pharmacodynamics, and metabolism of acepromazine following intravenous, oral, and sublingual administration to exercised Thoroughbred horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2-(1-Hydroxyethyl) Promazine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthesis and characterization of 2-(1-Hydroxyethyl) Promazine-d4. Due to the limited availability of published experimental data for this specific deuterated compound, this document outlines a feasible synthetic strategy and projects the expected characterization data based on known chemistry of phenothiazine (B1677639) derivatives and general isotopic labeling techniques.
Introduction
This compound is the deuterated analog of 2-(1-Hydroxyethyl) Promazine (B1679182), a metabolite of the phenothiazine drug acepromazine. Isotopically labeled compounds like this compound are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis by mass spectrometry. The incorporation of deuterium (B1214612) atoms provides a distinct mass shift without significantly altering the chemical properties of the molecule, enabling precise differentiation from the endogenous, non-labeled compound.
This guide details a hypothetical, yet chemically sound, multi-step synthesis to obtain this compound. Furthermore, it presents the anticipated analytical data for the characterization of the final compound, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Proposed Synthesis of this compound
The proposed synthetic route to this compound is a multi-step process commencing with the acylation of phenothiazine, followed by alkylation, and finally, a stereoselective reduction using a deuterated reagent to introduce the deuterium atoms.
Experimental Protocol:
Step 1: Synthesis of 2-Acetyl-10H-phenothiazine (1)
To a solution of 10H-phenothiazine in a suitable solvent such as dichloromethane, acetyl chloride is added dropwise at 0 °C in the presence of a Lewis acid catalyst like aluminum chloride. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with ice-water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 2-acetyl-10H-phenothiazine.
Step 2: Synthesis of 2-Acetyl-10-(3-(dimethylamino)propyl)-10H-phenothiazine (2)
A mixture of 2-acetyl-10H-phenothiazine (1), an alkali metal base such as sodium hydride, and a suitable solvent like dimethylformamide (DMF) is stirred at room temperature. To this mixture, 3-(dimethylamino)propyl chloride is added, and the reaction is heated. After completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.
Step 3: Synthesis of this compound (4)
2-Acetyl-10-(3-(dimethylamino)propyl)-10H-phenothiazine (2) is dissolved in a deuterated solvent like methanol-d4. A deuterated reducing agent, such as sodium borodeuteride (NaBD4), is added portion-wise at 0 °C. The reaction is stirred until the reduction is complete. The solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to afford the final product, this compound (4).
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Characterization of this compound
The structural confirmation of the synthesized this compound would be performed using standard analytical techniques. The expected data from these analyses are summarized below.
Data Presentation
| Parameter | Expected Value |
| Molecular Formula | C19H20D4N2OS |
| Molecular Weight | 332.52 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity (by HPLC) | ≥98% |
Table 1: Expected Physicochemical Properties of this compound.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons, N-CH2, N-CH3, and CH-OH protons would be observed. The signal corresponding to the CH3 group adjacent to the hydroxyl would be absent due to deuteration. |
| ²H NMR | A signal corresponding to the deuterated ethyl group would be present. |
| ¹³C NMR | Signals for all carbon atoms in the molecule would be observed. The signal for the deuterated methyl carbon would show a characteristic multiplet due to C-D coupling. |
| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 333.5 |
Table 2: Expected Spectroscopic Data for this compound.
Experimental Protocols for Characterization:
-
High-Performance Liquid Chromatography (HPLC): Purity would be determined using a C18 column with a gradient elution of acetonitrile (B52724) and water containing 0.1% formic acid, with UV detection at an appropriate wavelength.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ²H, and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer using a suitable deuterated solvent, such as chloroform-d (B32938) or DMSO-d6.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be performed using an electrospray ionization (ESI) source in positive ion mode to confirm the molecular weight and elemental composition.
Characterization Workflow Diagram
Caption: General workflow for the characterization of synthesized compounds.
Conclusion
This technical guide has outlined a plausible and detailed approach for the synthesis and characterization of this compound. While the presented methodologies are based on established chemical principles, they are intended to serve as a foundational guide for researchers. The successful synthesis and thorough characterization of this deuterated standard will be highly valuable for future clinical and preclinical studies involving promazine and its metabolites. The provided diagrams and data tables offer a clear and concise summary of the proposed workflows and expected outcomes.
2-(1-Hydroxyethyl) Promazine-d4 CAS number and molecular weight
An In-Depth Technical Guide to 2-(1-Hydroxyethyl) Promazine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the deuterated form of 2-(1-Hydroxyethyl) Promazine, a metabolite of the phenothiazine (B1677639) antipsychotic drug Promazine and the related tranquilizer Acepromazine. Stable isotope-labeled compounds, such as this deuterated analog, are critical tools in drug metabolism and pharmacokinetic (DMPK) studies. They serve as ideal internal standards for quantitative bioanalysis using mass spectrometry, allowing for precise and accurate measurements of the unlabeled drug or metabolite in biological matrices. This guide provides a comprehensive overview of the core technical information related to this compound, including its physicochemical properties, a proposed synthetic strategy, metabolic pathways of its parent compound, and detailed experimental protocols for its use in bioanalytical applications.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. This data is essential for the accurate preparation of standards and for mass spectrometry-based analysis.
| Property | Value | Source |
| Chemical Name | 10-[3-(Dimethylamino)propyl]-α-methyl-10H-phenothiazine-2-methanol-d4 | [1] |
| CAS Number | 73644-43-6 (unlabeled) | [1] |
| Molecular Formula | C₁₉H₂₀D₄N₂OS | [1] |
| Molecular Weight | 332.5 g/mol | [1] |
Synthesis and Isotopic Labeling
A plausible synthetic route would involve the reduction of an appropriate ester or ketone precursor. For example, a methyl ester on the side chain of the phenothiazine core could be reduced with LAD to introduce two deuterium (B1214612) atoms. The following diagram illustrates a generalized workflow for the synthesis of a deuterated phenothiazine metabolite.
Caption: Generalized workflow for the synthesis of deuterated phenothiazines.
Metabolism of Promazine
2-(1-Hydroxyethyl) Promazine is a product of the metabolism of Promazine. The metabolic pathways of Promazine are complex and involve several enzymatic reactions, primarily mediated by cytochrome P450 (CYP) isoforms in the liver. The major metabolic routes include N-demethylation, sulfoxidation, and hydroxylation. The formation of 2-(1-Hydroxyethyl) Promazine occurs via the metabolism of the ethyl side chain of the phenothiazine ring system.
The following diagram illustrates the key metabolic pathways of Promazine.
Caption: Simplified metabolic pathways of Promazine.
Pharmacological Action and Signaling Pathways of Promazine
The pharmacological effects of Promazine, the parent compound of 2-(1-Hydroxyethyl) Promazine, are attributed to its antagonism of various neurotransmitter receptors in the central nervous system. The antipsychotic effects are primarily mediated through the blockade of dopamine (B1211576) D2 receptors. Additionally, Promazine exhibits antagonist activity at serotonin (B10506) (5-HT₂), muscarinic, α₁-adrenergic, and histamine (B1213489) H₁ receptors, which contributes to its broad pharmacological profile and side effects.[2]
The signaling pathways affected by Promazine are complex, but the primary mechanism involves the modulation of dopamine-mediated signaling cascades. The following diagram illustrates the antagonistic action of Promazine on key receptors.
Caption: Promazine's mechanism of action via receptor antagonism.
Analytical Methods and Experimental Protocols
This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of its unlabeled counterpart in biological samples. The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis as it effectively corrects for variations in sample preparation, chromatography, and ionization.[3]
Representative Bioanalytical Workflow
The following diagram outlines a typical workflow for a bioanalytical method using a deuterated internal standard.
Caption: Typical workflow for bioanalysis using a deuterated internal standard.
Detailed Experimental Protocol: LC-MS/MS Method
The following is a representative protocol for the quantification of 2-(1-Hydroxyethyl) Promazine in a biological matrix, using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of 2-(1-Hydroxyethyl) Promazine in methanol.
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample (plasma or urine), calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Instrumentation and Conditions:
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient to achieve separation (e.g., 5% to 95% B over 5 minutes) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive electrospray ionization (ESI+) |
| MRM Transitions | To be determined by infusion of the analyte and internal standard. For example: - 2-(1-Hydroxyethyl) Promazine: [M+H]⁺ > fragment ion - This compound: [M+H]⁺ > corresponding fragment ion |
4. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
-
The concentrations of the analyte in the unknown samples are determined from the calibration curve using linear regression.
Conclusion
This compound is an indispensable tool for the accurate quantification of its unlabeled metabolite in preclinical and clinical studies. This guide has provided a detailed overview of its key characteristics, a plausible synthetic approach, the metabolic context of its parent compound, and a representative bioanalytical protocol. While specific experimental data for the deuterated compound itself is limited in the public domain, the principles and methodologies described herein are based on well-established practices in drug metabolism and bioanalysis, providing a solid foundation for researchers in the field. The use of such stable isotope-labeled standards is a regulatory expectation and a scientific necessity for robust and reliable bioanalytical data.[3]
References
physical and chemical properties of 2-(1-Hydroxyethyl) Promazine-d4
An In-depth Technical Guide on 2-(1-Hydroxyethyl) Promazine-d4
This guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development. It includes key data, experimental protocols, and logical diagrams to facilitate a deeper understanding of this compound.
Core Properties and Data
This compound is the deuterated form of 2-(1-Hydroxyethyl) Promazine, which is a metabolite of the tranquilizer Acepromazine.[1][2] The deuterium (B1214612) labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry techniques.
Physical and Chemical Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀D₄N₂OS | [1][3] |
| Molecular Weight | 332.5 g/mol | [1][3] |
| Appearance | Off-White Solid | [1] |
| Melting Point | 93-95°C | [1] |
| Solubility | Soluble in Methanol | [1] |
| Storage Temperature | 4°C | [1] |
| Purity | >95% (HPLC) | [4] |
Chemical Relationships and Applications
This compound serves a critical role in pharmacokinetic and metabolic studies of its parent compounds, Acepromazine and Promazine. Its primary application is as an internal standard for bioanalytical assays, such as those involving Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure accurate quantification of the unlabeled metabolite in complex biological matrices like serum or plasma.[5][6]
References
2-(1-Hydroxyethyl) Promazine-d4 certificate of analysis
An In-depth Technical Guide to 2-(1-Hydroxyethyl) Promazine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a deuterated analog of a Promazine (B1679182) metabolite. This document is intended for use by researchers, scientists, and professionals in drug development, offering detailed information on its properties, analytical methodologies, and metabolic context.
Core Compound Data
This compound is a stable isotope-labeled version of 2-(1-Hydroxyethyl) Promazine, which is a metabolite of the phenothiazine (B1677639) neuroleptic, Promazine. The introduction of deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for quantitative analysis of the parent compound in biological matrices by mass spectrometry.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. This information has been compiled from various supplier data sheets.[1][2]
| Property | Value |
| Alternate Names | 10-[3-(Dimethylamino)propyl]-α-methyl-10H-phenothiazine-2-methanol-d4 |
| Molecular Formula | C₁₉H₂₀D₄N₂OS |
| Molecular Weight | 332.5 g/mol |
| CAS Number (Unlabeled) | 73644-43-6 |
| Form | Off-White Solid |
| Melting Point | 93-95°C |
| Solubility | Methanol |
| Storage Temperature | 4°C |
Analytical Methodologies
Accurate quantification of Promazine and its metabolites is crucial in pharmacokinetic and metabolic studies. The following section details an experimental protocol for the analysis of the non-deuterated analog, which can be adapted for use with the deuterated internal standard.
LC-MS/MS Method for the Determination of Promazine Metabolites
A robust method for the identification and quantification of Acepromazine and its major metabolite, 2-(1-hydroxyethyl) promazine sulfoxide (B87167) (HEPS), in horse serum has been developed, which is directly applicable to Promazine and its metabolites due to structural similarities.[3]
Sample Preparation (Liquid-Liquid Extraction): [4]
-
To 0.1 mL of plasma or urine (samples, calibrators, and controls), add an appropriate amount of this compound as an internal standard.
-
Add 1 mL of 1 M sodium acetate (B1210297) (pH 5).
-
For urine samples, an optional enzyme hydrolysis step can be performed by adding 1 mL of β-glucuronidase and incubating at 65°C for 3 hours to cleave glucuronide conjugates.
-
Adjust the pH to 9.0 with ammonium (B1175870) hydroxide:water (1:1).
-
Extract with 5 mL of dichloromethane:isopropanol (10:1).
-
Centrifuge and aspirate the aqueous layer to waste.
-
Extract the remaining organic layer with 3 mL of 0.1 N sulfuric acid.
-
Centrifuge and aspirate the organic layer to waste.
-
The final aqueous layer is transferred for LC-MS/MS analysis.
HPLC Conditions:
-
HPLC System: Surveyor® MS pump with Surveyor autosampler
-
Column: 50 × 2.1 mm Hypersil® BDS C18
-
Injection Volume: 20 µL
-
Flow Rate: 300 µL/min
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5-40% B in 4 min, 40-65% B in 1 min, 65-90% B in 0.5 min, 90-5% B in 1 min, hold at 5% B for 4 min
Mass Spectrometer Conditions:
-
Mass Spectrometer: Finnigan LCQ Deca XP Plus
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Source Temperature: 300°C
-
Spray Voltage: 4.5 kV
-
Sheath Gas: 45 units
-
Sweep Gas: 6 units
Metabolic Pathways of Promazine
Promazine undergoes extensive metabolism in the body, primarily in the liver. The major metabolic pathways include N-demethylation, 5-sulfoxidation, and hydroxylation.[5][6][7] The cytochrome P450 (CYP) enzyme system plays a crucial role in these transformations, with CYP1A2, CYP3A4, and CYP2C19 being the main isoforms involved.[6]
Promazine Metabolism Visualization
The following diagram illustrates the primary metabolic pathways of Promazine.
References
- 1. usbio.net [usbio.net]
- 2. scbt.com [scbt.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. scribd.com [scribd.com]
- 5. The pharmacokinetics of promazine and its metabolites after acute and chronic administration to rats--a comparison with the pharmacokinetics of imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contribution of human cytochrome p-450 isoforms to the metabolism of the simplest phenothiazine neuroleptic promazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The metabolism of promazine and acetylpromazine in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
isotopic purity of 2-(1-Hydroxyethyl) Promazine-d4
An In-depth Technical Guide on the Isotopic Purity of 2-(1-Hydroxyethyl) Promazine-d4
For researchers, scientists, and drug development professionals, the precise characterization of isotopically labeled compounds is paramount for the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the , a deuterated metabolite of the antipsychotic drug promazine (B1679182). This document outlines quantitative data, detailed experimental protocols for determining isotopic purity, and visual representations of analytical workflows and metabolic pathways.
Quantitative Data Summary
The is a critical parameter for its use as an internal standard in quantitative bioanalysis or as a tracer in metabolic studies. While exact isotopic distribution may vary by production lot, the following table presents representative data for this compound. For specific applications, it is crucial to consult the Certificate of Analysis provided by the supplier.
Table 1: Representative Isotopic Distribution of this compound
| Isotopic Species | Abbreviation | Expected Mass (Da) | Representative Abundance (%) |
| Deuterium (B1214612) (d4) | d4 | 332.50 | > 98% |
| Deuterium (d3) | d3 | 331.50 | < 2% |
| Deuterium (d2) | d2 | 330.49 | < 0.5% |
| Deuterium (d1) | d1 | 329.49 | < 0.1% |
| Unlabeled (d0) | d0 | 328.48 | < 0.1% |
Note: The data presented are typical and should not be considered as specifications. Always refer to the lot-specific Certificate of Analysis for precise quantitative data.
Experimental Protocols
The determination of isotopic purity and the confirmation of the deuterium label's position are typically performed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
Objective: To quantify the relative abundance of all isotopic species of this compound.
Methodology:
-
Sample Preparation:
-
A stock solution of this compound is prepared in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724), to a concentration of 1 mg/mL.
-
This stock solution is then serially diluted to a working concentration appropriate for the instrument's sensitivity, typically in the range of 1-10 µg/mL.
-
-
Instrumentation and Conditions:
-
A high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to a liquid chromatography (LC) system is employed.
-
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Parameters:
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Scan Mode: Full scan from m/z 100 to 500.
-
Resolution: Set to greater than 60,000 to resolve isotopic peaks.
-
-
-
Data Analysis:
-
The mass spectrum is analyzed to identify the peaks corresponding to the unlabeled (d0) and deuterated (d1, d2, d3, d4) forms of the molecule.
-
The peak area of each isotopic species is integrated.
-
The percentage of each isotopic species is calculated by dividing its peak area by the total peak area of all isotopic species.
-
Structural Confirmation and Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the location of the deuterium atoms and to estimate the isotopic enrichment.
Methodology:
-
Sample Preparation:
-
A sufficient amount of this compound is dissolved in a deuterated solvent (e.g., chloroform-d (B32938) or DMSO-d6) in an NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer, typically 400 MHz or higher, is used.
-
-
Data Acquisition:
-
A ¹H NMR spectrum is acquired. The absence or significant reduction of proton signals at the sites of deuteration confirms the labeling positions.
-
A ¹³C NMR spectrum can be acquired to verify the integrity of the carbon backbone of the molecule.
-
Direct detection of the deuterium is possible by acquiring a ²H NMR spectrum.
-
-
Data Analysis:
-
The ¹H NMR spectrum of the deuterated compound is compared to that of its non-deuterated analog.
-
The isotopic enrichment can be estimated by comparing the integral of a proton signal adjacent to a deuterated site with a signal from a non-deuterated part of the molecule.
-
Visualizations
Experimental Workflow for Isotopic Purity Determination
The following diagram outlines the key steps in the analysis of the .
Caption: A schematic of the experimental workflow for the isotopic purity determination of this compound.
Simplified Metabolic Pathway of Promazine
2-(1-Hydroxyethyl) Promazine is a known metabolite of Promazine. In horses, promazine undergoes several metabolic transformations, including the formation of 2-(1-hydroxyethyl)promazine sulfoxide[1][2]. The diagram below illustrates this simplified metabolic sequence.
Caption: The metabolic conversion of Promazine to 2-(1-Hydroxyethyl) Promazine and its subsequent sulfoxidation.
References
A Technical Guide to 2-(1-Hydroxyethyl) Promazine-d4: Application as an Internal Standard in Bioanalytical Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-(1-Hydroxyethyl) Promazine-d4, a deuterated metabolite of the antipsychotic agent Promazine (B1679182). This isotopically labeled compound is a critical tool for researchers in drug metabolism, pharmacokinetics (DMPK), and bioanalytical chemistry. Its primary application is as an internal standard for the accurate quantification of 2-(1-Hydroxyethyl) Promazine in complex biological matrices using mass spectrometry-based assays.
Core Compound Specifications
This compound is the deuterium-labeled form of 2-(1-Hydroxyethyl) Promazine, a metabolite of Promazine. The incorporation of four deuterium (B1214612) atoms results in a mass shift that allows for its differentiation from the endogenous, non-labeled analyte in mass spectrometry, while maintaining nearly identical chemical and physical properties. This makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis.
Below is a summary of the key technical data for this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₀D₄N₂OS | [1] |
| Molecular Weight | 332.5 g/mol | [1] |
| CAS Number (unlabeled) | 73644-43-6 | [1] |
| Alternate Names | 10-[3-(Dimethylamino)propyl]-α-methyl-10H-phenothiazine-2-methanol-d4 | [1] |
Note: The CAS number provided is for the unlabeled compound. The deuterated form may have a different CAS number, which can vary by supplier.
Supplier and Availability Overview
This compound and its sulfoxide (B87167) metabolite are available from several specialized chemical suppliers. The availability and product formats are summarized below. Researchers are advised to contact the suppliers directly for the most current pricing and stock information.
| Supplier | Product Name | Catalog Number | Availability |
| Santa Cruz Biotechnology | This compound | sc-490612 | Inquire |
| LGC Standards | This compound | TRC-H942291 | Inquire |
| MyBioSource | This compound | MBS674786 | Inquire |
| United States Biological | This compound | 013797 | Inquire |
This table is not exhaustive and other suppliers may exist. Availability is subject to change.
Application in Quantitative Bioanalysis: Experimental Protocol
The primary application of this compound is as an internal standard in LC-MS/MS methods for the quantification of its non-labeled counterpart in biological samples such as plasma and serum. The following is a representative experimental protocol adapted from a method for the analysis of a related compound.
Objective: To quantify the concentration of 2-(1-Hydroxyethyl) Promazine in a biological matrix using this compound as an internal standard.
Materials:
-
Biological matrix (e.g., plasma, serum)
-
2-(1-Hydroxyethyl) Promazine analytical standard
-
This compound internal standard
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of 2-(1-Hydroxyethyl) Promazine in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Serially dilute the stock solution with the biological matrix to create calibration standards at a range of concentrations.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Preparation of Internal Standard Working Solution:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Dilute the stock solution to a working concentration. The final concentration should be consistent across all samples and provide a stable and reproducible signal.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of each calibration standard, QC, and unknown sample in a microcentrifuge tube, add a fixed volume (e.g., 10 µL) of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the analyte and internal standard.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2-(1-Hydroxyethyl) Promazine: Determine the precursor ion ([M+H]⁺) and a suitable product ion.
-
This compound: Determine the precursor ion ([M+H]⁺, which will be +4 Da compared to the analyte) and a corresponding product ion.
-
-
Optimize MS parameters such as collision energy and declustering potential for each transition.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing Key Processes
To further aid in the understanding of the application and context of this compound, the following diagrams illustrate the general workflow for using a deuterated internal standard and the metabolic pathway of Promazine.
Caption: Workflow for Quantitative Analysis using a Deuterated Internal Standard.
Caption: Simplified Metabolic Pathway of Promazine.[2]
Conclusion
This compound is an indispensable tool for researchers requiring accurate and precise quantification of the Promazine metabolite, 2-(1-Hydroxyethyl) Promazine, in biological matrices. As a stable isotope-labeled internal standard, it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly reliable and reproducible data in LC-MS/MS assays.[3][4][5] This technical guide provides a foundational understanding of its properties, availability, and application, empowering researchers to develop and validate robust bioanalytical methods for pharmacokinetic and drug metabolism studies.
References
Technical Guide: Structure Elucidation of 2-(1-Hydroxyethyl) Promazine-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the methodologies and data interpretation involved in the structure elucidation of 2-(1-Hydroxyethyl) Promazine-d4. This deuterated analog of a promazine (B1679182) metabolite is crucial for various research applications, including its use as an internal standard in pharmacokinetic and metabolic studies. This document provides a comprehensive overview of the analytical techniques, experimental protocols, and data interpretation necessary to confirm the chemical structure and isotopic labeling of this compound. While specific experimental data for the deuterated compound is not publicly available, this guide presents a proposed structure elucidation workflow based on established analytical principles and data for the non-deuterated analog.
Introduction
2-(1-Hydroxyethyl) Promazine is a metabolite of the phenothiazine (B1677639) drug, Acepromazine. The deuterated version, this compound, is a stable isotope-labeled compound valuable as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its use allows for precise quantification in complex biological matrices by correcting for sample loss and ionization variability. This guide details the necessary steps for the complete structural verification of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀D₄N₂OS | [2] |
| Molecular Weight | 332.5 g/mol | [2] |
| Appearance | Off-White Solid | United States Biological |
| Melting Point | 93-95°C | United States Biological |
| Solubility | Methanol | United States Biological |
| Unlabeled CAS No. | 73644-43-6 | [2] |
Proposed Synthesis and Deuterium (B1214612) Labeling
While the exact synthesis protocol for commercial this compound is proprietary, a plausible synthetic route can be inferred. The deuterium atoms are typically introduced in the final steps of the synthesis to ensure specificity and high isotopic enrichment. A likely precursor would be a promazine derivative with a 2-acetyl group, which can then be reduced using a deuterated reducing agent.
Proposed Synthetic Scheme:
Caption: Proposed synthetic pathway for this compound.
This method would introduce one deuterium atom to the carbon bearing the hydroxyl group and three deuterium atoms to the adjacent methyl group, resulting in the "-d4" designation.
Structure Elucidation Workflow
The comprehensive structure elucidation of this compound involves a combination of chromatographic and spectroscopic techniques.
Caption: General workflow for the structure elucidation of this compound.
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a cornerstone technique for confirming the molecular weight and purity of the synthesized compound.
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., a quadrupole time-of-flight or ion trap instrument) is recommended.
Protocol:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent, such as methanol, to a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL with the initial mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150°C.
-
Expected Data: The high-resolution mass spectrum should show a prominent protonated molecular ion [M+H]⁺ at an m/z value corresponding to the calculated exact mass of C₁₉H₂₁D₄N₂OS⁺. The isotopic pattern will confirm the presence of four deuterium atoms.
| Ion | Calculated m/z | Observed m/z |
| [C₁₉H₂₀D₄N₂OS + H]⁺ | 333.19 | (To be determined) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the precise location of the deuterium labels and the overall molecular structure. Both ¹H and ¹³C NMR spectra should be acquired.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
The signals corresponding to the protons on the deuterated carbon atoms will be absent or significantly reduced in intensity. Specifically, the quartet corresponding to the CH(OH) proton and the doublet for the CH₃ group in the non-deuterated analog will be replaced by significantly less intense or absent signals.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The carbon signals directly attached to deuterium atoms will appear as multiplets (due to C-D coupling) and will have a lower intensity compared to the corresponding signals in the non-deuterated compound.
-
Predicted ¹H and ¹³C NMR Data: Due to the lack of experimental spectra for the deuterated compound, a precise data table cannot be provided. However, the key indicators of successful deuteration would be the disappearance or significant reduction of the proton signals at the 1-hydroxyethyl side chain and the characteristic splitting and reduced intensity of the corresponding carbon signals.
Data Interpretation and Structure Confirmation
The final structure is confirmed by a comprehensive analysis of all collected data.
Caption: Logical flow for the confirmation of the structure of this compound.
Conclusion
The structure elucidation of this compound requires a multi-technique approach. The combination of LC-MS and NMR spectroscopy provides unequivocal evidence for the molecular weight, purity, and the specific sites of deuterium incorporation. This guide provides the necessary theoretical framework and experimental considerations for researchers and scientists working with this and similar stable isotope-labeled compounds.
References
An In-depth Technical Guide on the Metabolism of Acepromazine to 2-(1-Hydroxyethyl) Promazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the metabolic conversion of the phenothiazine (B1677639) tranquilizer acepromazine (B1664959) to its major metabolite, 2-(1-hydroxyethyl) promazine (B1679182). While initial inquiries may link this metabolite to promazine, extensive research clarifies that 2-(1-hydroxyethyl) promazine, and its subsequent sulfoxide (B87167) derivative, are primary products of acepromazine metabolism, a process of significant interest in veterinary medicine and drug development. This document details the enzymatic pathways, quantitative data, and experimental protocols relevant to this biotransformation.
Metabolic Pathway
The metabolism of acepromazine is a complex process primarily occurring in the liver. The formation of 2-(1-hydroxyethyl) promazine involves the hydroxylation of the acetyl group's side chain. This metabolite can then undergo further oxidation to form 2-(1-hydroxyethyl) promazine sulfoxide. While the specific cytochrome P450 (CYP450) isoenzymes responsible for the initial hydroxylation of acepromazine's side chain have not been definitively identified in the reviewed literature, it is widely accepted that the liver's CYP450 system is central to the metabolism of phenothiazine derivatives. Further research involving in-vitro studies with specific CYP isoenzymes is necessary to fully elucidate the enzymatic machinery.
The following diagram illustrates the primary metabolic pathway from acepromazine to its key metabolites.
Technical Guide on the Safe Handling of 2-(1-Hydroxyethyl) Promazine-d4
Disclaimer: A comprehensive, officially sanctioned Safety Data Sheet (SDS) for 2-(1-Hydroxyethyl) Promazine-d4 is not publicly available. This technical guide has been compiled using data from product information sheets, information on structurally related compounds, and established principles of chemical and pharmaceutical safety. The information provided herein is intended for use by qualified researchers, scientists, and drug development professionals and should be supplemented by a thorough risk assessment based on the specific experimental conditions. This compound is intended for research use only and is not for human, therapeutic, or diagnostic applications.[1][2][3]
Chemical Identification and Physical Properties
This compound is a deuterated stable isotope-labeled metabolite of Acepromazine, a phenothiazine (B1677639) derivative.[1] Stable isotope-labeled compounds are primarily used as internal standards in quantitative analysis and as tracers in metabolic studies.
Chemical Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| Synonym(s) | 10-[3-(Dimethylamino)propyl]-α-methyl-10H-phenothiazine-2-methanol-d4[2][3] |
| CAS Number | 73644-43-6 (Unlabeled)[2][3] |
| Molecular Formula | C₁₉H₂₀D₄N₂OS[1][2] |
| Parent API Family | Promazine, Acepromazine[1] |
Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 332.5 g/mol | [1][2] |
| Appearance | Off-White Solid | [1] |
| Melting Point | 93-95°C | [1] |
| Solubility | Soluble in Methanol | [1] |
| Storage Temperature | 4°C | [1] |
| Shipping Temperature | Room Temperature | [1] |
Hazard Identification and Toxicological Profile
The toxicological properties of this compound have not been thoroughly investigated. It is described as a "pharmaceutical related compound of unknown potency."[4] The hazard assessment must, therefore, be based on the parent class of compounds, phenothiazines, and data from closely related analogs. Phenothiazine derivatives are bioactive compounds that act on the central nervous system and can have potent physiological effects.[5]
GHS Classification and Labeling
A specific GHS classification for this compound is not available. However, based on the parent compound, Phenothiazine, a precautionary classification should be assumed. Phenothiazine is classified as: Acute Toxicity, Oral (Category 4), Skin Sensitization (Category 1), and may cause damage to organs through prolonged or repeated exposure.[6]
Precautionary GHS Labeling (Assumed):
-
Pictograms:
-
-
Signal Word: Warning
-
Precautionary Hazard Statements:
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.
-
H373: May cause damage to organs through prolonged or repeated exposure.
-
Toxicological Data Summary
No quantitative toxicological data (e.g., LD50) is available for this compound. The safety data sheet for the related compound, 2-(1-Hydroxyethyl) Promazine Sulfoxide, indicates a lack of data for most toxicological endpoints.[4]
| Toxicological Endpoint | Data |
| Acute Toxicity (Oral) | No data available |
| Skin Corrosion/Irritation | No data available |
| Serious Eye Damage/Irritation | No data available |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| STOT-Single Exposure | No data available |
| STOT-Repeated Exposure | No data available |
| Aspiration Hazard | No data available |
Logical Workflow for Chemical Safety Assessment
The following diagram illustrates a standard workflow for assessing and mitigating risks associated with a research chemical of unknown potency.
Safe Handling, Storage, and Emergency Procedures
Given the unknown potency, this compound should be handled with the utmost care, treating it as a highly toxic substance.
| Aspect | Protocol |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE). Wash hands thoroughly after handling.[4] |
| Storage | Store in a tightly sealed container at the recommended temperature of 4°C. Keep in a dry, well-ventilated place away from incompatible materials. |
| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[4]Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Wear a lab coat and ensure skin is not exposed.[4]Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator. |
| Spill Response | Keep unnecessary personnel away. Wear appropriate PPE. For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[4] |
| First-Aid Measures | Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[4]Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[4]Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek immediate medical attention.[4]Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4] |
| Fire-Fighting | Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and sulfur oxides.[4]Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[4] |
Experimental Protocols for Safety Assessment
As specific safety studies for this compound are not publicly available, this section provides detailed, generalized protocols for foundational toxicological assays that are essential in the safety assessment of novel pharmaceutical-related compounds.
Protocol: Acute Oral Toxicity Assessment (Based on OECD 423/425 Principles)
This protocol outlines a general method to estimate the acute oral toxicity (and approximate LD50) of a test substance. The Acute Toxic Class Method (OECD 423) or the Up-and-Down Procedure (OECD 425) are preferred methods to minimize animal use.[7]
-
Objective: To determine the potential for a substance to cause mortality after a single oral dose and to enable classification according to the GHS.
-
Test System: Healthy, young adult laboratory rodents (e.g., Wistar rats), typically females as they are often slightly more sensitive.
-
Housing & Acclimatization: Animals are housed in standard conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) and acclimatized for at least 5 days before dosing.
-
Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The concentration is adjusted to provide the desired dose in a volume not exceeding 1-2 mL/100g body weight.
-
Procedure (Acute Toxic Class Method Example): a. Fasting: Animals are fasted overnight (food, but not water) prior to dosing. b. Dosing: A single animal is dosed by oral gavage at a starting dose selected from GHS classification levels (e.g., 300 mg/kg). c. Observation: The animal is closely observed for signs of toxicity for the first several hours post-dosing and then periodically for 14 days. Observations include changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and CNS effects (e.g., tremors, convulsions). d. Stepwise Dosing:
- If the animal survives, two additional animals are dosed at the same level.
- If mortality occurs, the next dose is decreased. If no mortality occurs, the next dose is increased.
- The procedure continues in a stepwise manner with groups of three animals until the criteria for classification are met.
-
Data Collection: Body weights are recorded weekly. All signs of toxicity, time of onset, duration, and time of death are recorded for each animal.
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
-
Endpoint: The results allow for the classification of the substance into a GHS toxicity category based on the observed mortality at specific dose levels.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a common initial screening tool for new chemical entities.[8][9][10]
-
Objective: To determine the concentration at which a test substance reduces the viability of a cultured cell line by 50% (IC50).
-
Materials:
-
Selected cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test compound stock solution (dissolved in DMSO).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., acidified isopropanol (B130326) or DMSO).
-
Microplate reader (spectrophotometer).
-
-
Experimental Workflow:
-
Procedure Details: a. Cell Plating: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. b. Compound Preparation: Prepare a serial dilution of the test compound in culture medium. A typical concentration range might be 0.1 µM to 100 µM. Include vehicle controls (medium with DMSO) and untreated controls. c. Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. d. MTT Addition: After the treatment incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT into purple formazan crystals. e. Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals, resulting in a colored solution.
-
Data Analysis: a. Measure the absorbance of each well. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control wells. c. Plot the concentration-response curve (Concentration vs. % Viability) and use non-linear regression to calculate the IC50 value.
References
- 1. This compound Sulfoxide | C19H24N2O2S | CID 71749044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 3. scbt.com [scbt.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Phenothiazine - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. kosheeka.com [kosheeka.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. ijprajournal.com [ijprajournal.com]
Methodological & Application
Application Notes and Protocols for the Use of 2-(1-Hydroxyethyl) Promazine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of pharmacokinetic and metabolic studies, particularly in the development and analysis of phenothiazine-class drugs, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results. 2-(1-Hydroxyethyl) Promazine-d4, a deuterated analog of a known metabolite of promazine (B1679182) and acepromazine, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. Its utility lies in its ability to mimic the analytical behavior of the target analyte, 2-(1-Hydroxyethyl) Promazine, thereby compensating for variations in sample preparation, chromatographic retention, and ionization efficiency. These application notes provide a comprehensive guide for the utilization of this compound as an internal standard in the quantitative analysis of promazine and its metabolites in biological matrices.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₉H₂₀D₄N₂OS |
| Molecular Weight | 332.5 g/mol |
| Alternate Name | 10-[3-(Dimethylamino)propyl]-α-methyl-10H-phenothiazine-2-methanol-d4 |
| Appearance | Off-White Solid |
Experimental Protocols
I. Quantitative Analysis of Promazine Metabolites in Biological Matrices using LC-MS/MS
This protocol outlines a method for the simultaneous quantification of promazine and its major metabolite, 2-(1-Hydroxyethyl) Promazine, in plasma or serum, using this compound as an internal standard.
A. Sample Preparation: Protein Precipitation
-
To a 0.5 mL aliquot of plasma or serum in a microcentrifuge tube, add 1.0 mL of acetonitrile (B52724) containing this compound at a concentration of 100 ng/mL.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
B. Liquid Chromatography (LC) Conditions
The following table details the recommended starting conditions for chromatographic separation. Optimization may be required based on the specific LC system and column used.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-95% B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
C. Tandem Mass Spectrometry (MS/MS) Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The following table provides suggested MRM transitions. It is crucial to optimize these parameters on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Promazine | 285.1 | 86.1 | 25 |
| 2-(1-Hydroxyethyl) Promazine | 331.1 | 86.1 | 28 |
| This compound (Internal Standard) | 335.1 | 90.1 | 28 |
Note: The precursor ion for this compound is calculated based on its molecular weight, and the product ion is predicted based on the fragmentation of the non-deuterated analog, where the dimethylaminopropyl side chain cleaves. The d4-labeling is on the ethyl group, leading to a +4 Da shift in the fragment containing this moiety. However, the most common fragmentation often occurs on the side chain, thus the predicted product ion reflects the deuteration on the side chain for illustrative purposes. Experimental verification is essential.
II. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking blank plasma or serum with known concentrations of promazine and 2-(1-Hydroxyethyl) Promazine. Process these standards alongside the unknown samples using the same procedure.
-
Peak Integration: Integrate the peak areas for the specified MRM transitions of each analyte and the internal standard.
-
Ratio Calculation: Calculate the ratio of the peak area of each analyte to the peak area of the internal standard (this compound).
-
Quantification: Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualizations
Promazine Metabolism Pathway
The following diagram illustrates the primary metabolic pathways of promazine in humans, leading to the formation of key metabolites including 2-(1-Hydroxyethyl) Promazine. The metabolism is primarily mediated by cytochrome P450 enzymes in the liver.[1][2]
Caption: Metabolic pathways of promazine.
Experimental Workflow for Sample Analysis
This diagram outlines the logical flow of the experimental protocol for the quantitative analysis of promazine metabolites using this compound as an internal standard.
Caption: Workflow for quantitative analysis.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of promazine and its metabolites in biological matrices. The protocols and data presented herein offer a solid foundation for researchers and scientists to develop and validate their own analytical methods. Adherence to good laboratory practices and thorough validation of the method are essential for obtaining accurate and reproducible results in drug development and clinical research.
References
- 1. Contribution of human cytochrome p-450 isoforms to the metabolism of the simplest phenothiazine neuroleptic promazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contribution of human cytochrome P-450 isoforms to the metabolism of the simplest phenothiazine neuroleptic promazine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Promazine in Human Plasma by LC-MS/MS using 2-(1-Hydroxyethyl) Promazine-d4
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of promazine (B1679182) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs 2-(1-Hydroxyethyl) Promazine-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. A straightforward liquid-liquid extraction (LLE) procedure is utilized for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other research applications requiring precise measurement of promazine concentrations.
Introduction
Promazine is a phenothiazine (B1677639) derivative with antipsychotic properties. Accurate and reliable quantification of promazine in biological matrices is crucial for clinical and research purposes. LC-MS/MS has become the preferred analytical technique for this application due to its high sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest quality quantitative data.
Experimental
Materials and Reagents
-
Promazine hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Water (deionized, 18 MΩ·cm or higher)
-
Human plasma (K2EDTA)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
Standard and Internal Standard Stock Solutions
-
Promazine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of promazine hydrochloride in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the promazine stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase A.
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| HPLC System | A standard UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Promazine | 285.1 | 86.1 | 25 |
| This compound | 333.2 | 90.1 | 27 |
Note: Collision energy may require optimization for your specific instrument.
Method Validation Data
The following tables summarize the expected performance characteristics of this method, based on typical results for similar assays.
Table 2: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
| Linear Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.5 ng/mL |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 1.5 | < 10% | < 10% | 90 - 110% |
| Medium | 75 | < 8% | < 8% | 92 - 108% |
| High | 400 | < 7% | < 7% | 93 - 107% |
Table 4: Recovery and Matrix Effect
| Parameter | Result |
| Extraction Recovery | > 85% |
| Matrix Effect | < 15% |
Visualizations
Caption: Experimental workflow for promazine analysis.
Caption: Simplified metabolic pathway of promazine.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of promazine in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for a variety of research applications. The sample preparation is straightforward, and the chromatographic run time is short, allowing for high-throughput analysis.
Quantitative Analysis of Acepromazine and its Metabolites Using Deuterated Internal Standards by LC-MS/MS
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acepromazine (B1664959) is a phenothiazine-based tranquilizer and antiemetic agent widely used in veterinary medicine. Accurate quantification of acepromazine and its metabolites in biological matrices is crucial for pharmacokinetic studies, drug efficacy and safety evaluations, and in forensic analysis. This application note provides a detailed protocol for the simultaneous quantitative analysis of acepromazine and its major metabolites, 2-(1-hydroxyethyl)promazine (HEP) and 2-(1-hydroxyethyl)promazine sulfoxide (B87167) (HEPS), in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. The use of stable isotope-labeled internal standards, such as acepromazine-d6, is the gold standard for quantitative bioanalysis as they closely mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving the accuracy and precision of the method.[1]
Metabolic Pathway of Acepromazine
Acepromazine undergoes extensive metabolism in the liver. The primary metabolic pathways include oxidation of the sulfur atom in the phenothiazine (B1677639) ring and hydroxylation of the ethyl side chain, followed by further oxidation. The major metabolites are 2-(1-hydroxyethyl)promazine (HEP) and 2-(1-hydroxyethyl)promazine sulfoxide (HEPS).[2][3] Other metabolites, such as 7-hydroxyacetylpromazine and 2-(1-hydroxyethyl)-7-hydroxypromazine, have also been identified.[3]
Caption: Metabolic pathway of acepromazine.
Experimental Workflow
The analytical workflow for the quantitative analysis of acepromazine and its metabolites involves sample preparation using solid-phase extraction (SPE), followed by chromatographic separation using liquid chromatography (LC) and detection by tandem mass spectrometry (MS/MS).
Caption: Experimental workflow for quantitative analysis.
Experimental Protocols
Materials and Reagents
-
Acepromazine, HEP, and HEPS analytical standards
-
Deuterated internal standards (e.g., Acepromazine-d6)
-
LC-MS grade acetonitrile, methanol (B129727), and water
-
Formic acid
-
Ammonium (B1175870) acetate
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Control plasma (e.g., equine, canine)
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: To 1 mL of plasma, add the deuterated internal standard solution. Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water to remove interferences.
-
Elution: Elute the analytes with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic acid in water with 10 mM ammonium acetate |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 300°C |
| Spray Voltage | 4.5 kV |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Acepromazine | 327.1 | 282.0, 240.0 |
| HEP | 329.1 | Varies |
| HEPS | 345.1 | 300.0, 256.0 |
| Acepromazine-d6 (IS) | 333.1 | 288.0 |
Note: Product ions for HEP and specific deuterated metabolites should be optimized based on experimental data.
Quantitative Data
The following tables summarize the quantitative performance of LC-MS/MS methods for the analysis of acepromazine and its metabolites. The use of deuterated internal standards significantly improves accuracy and precision.
Table 1: Calibration Curve and LLOQ
| Analyte | Calibration Range | Correlation Coefficient (r²) | LLOQ (in plasma) |
| Acepromazine | 0.01 - 10 ng/mL | > 0.99 | 10 pg/mL[4][5] |
| HEPS | 0.01 - 10 ng/mL | > 0.99 | 10 pg/mL[1] |
Note: A multi-residue screening method reported a limit of quantitation of 5.0 ng/mL for acepromazine in serum.[6][7]
Table 2: Accuracy and Precision (Representative Data)
| Analyte | Concentration Level | Accuracy (% Bias) | Precision (% RSD) |
| Acepromazine | LQC (0.03 ng/mL) | ± 15% | < 15% |
| MQC (0.5 ng/mL) | ± 15% | < 15% | |
| HQC (8 ng/mL) | ± 15% | < 15% | |
| HEPS | LQC (0.03 ng/mL) | ± 15% | < 15% |
| MQC (0.5 ng/mL) | ± 15% | < 15% | |
| HQC (8 ng/mL) | ± 15% | < 15% |
Note: The accuracy and precision values are representative of typical performance for bioanalytical methods using deuterated internal standards and should be established during method validation. A validation study for immunosuppressants using deuterated internal standards showed intra-assay precision with a coefficient of variation (CV) of 0.9 - 14.7% and accuracy of 89 - 138%. The inter-assay precision CV was 2.5 - 12.5% with an accuracy of 90 - 113%.[8]
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of acepromazine and its major metabolites in plasma using LC-MS/MS with deuterated internal standards. The described methodology, including a robust solid-phase extraction procedure and optimized LC-MS/MS conditions, offers high sensitivity, specificity, and reliability. The use of deuterated internal standards is critical for minimizing analytical variability and ensuring the generation of high-quality data for pharmacokinetic, toxicokinetic, and forensic studies.
References
- 1. rmtcnet.com [rmtcnet.com]
- 2. Pharmacokinetics, pharmacodynamics, and metabolism of acepromazine following intravenous, oral, and sublingual administration to exercised Thoroughbred horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism of promazine and acetylpromazine in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Acepromazine and Its Metabolites in Horse Plasma and Urine by LC–MS/MS and Accurate Mass Measurement | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. [PDF] Determination of acepromazine, ketamine, medetomidine, and xylazine in serum: multi-residue screening by liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(1-Hydroxyethyl) Promazine-d4 in Pharmacokinetic Studies
Introduction
2-(1-Hydroxyethyl) Promazine (B1679182) is a significant metabolite of the phenothiazine (B1677639) antipsychotic drug, promazine, and the veterinary tranquilizer, acepromazine.[1] Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and toxicokinetic studies, aiding in the understanding of the parent drug's absorption, distribution, metabolism, and excretion (ADME). The use of a stable isotope-labeled internal standard, such as 2-(1-Hydroxyethyl) Promazine-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium-labeled standard co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in pharmacokinetic research. The methodologies outlined are intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving promazine or related compounds.
Application Notes: The Role of this compound in Bioanalysis
The use of a deuterated internal standard like this compound is paramount for robust and reliable LC-MS/MS quantification.[2] Key advantages include:
-
Correction for Matrix Effects: Biological matrices such as plasma and urine can cause ion suppression or enhancement, leading to inaccurate quantification. As the deuterated standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.
-
Improved Precision and Accuracy: By normalizing the analyte's response to that of the internal standard, variability introduced during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction is minimized.
-
Enhanced Method Robustness: The use of a stable isotope-labeled internal standard makes the bioanalytical method less susceptible to minor variations in experimental conditions, leading to more consistent and reproducible results.
Experimental Protocols
While a specific published study detailing the use of this compound for the quantification of 2-(1-Hydroxyethyl) Promazine was not identified, the following protocol is a representative LC-MS/MS method adapted from established procedures for the analysis of promazine, acepromazine, and their metabolites.[3][4][5]
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of 2-(1-Hydroxyethyl) Promazine from plasma or serum samples.
Materials:
-
Blank plasma/serum
-
2-(1-Hydroxyethyl) Promazine reference standard
-
This compound internal standard solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Pipette 100 µL of plasma/serum sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Representative):
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions (Hypothetical MRM Transitions):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| 2-(1-Hydroxyethyl) Promazine | 329.2 | 86.1 | 25 |
| this compound | 333.2 | 90.1 | 25 |
Note: The specific MRM transitions and collision energies would need to be optimized for the instrument in use.
Data Presentation
The following tables represent the kind of quantitative data that would be generated during the validation of the proposed bioanalytical method.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
|---|
| 2-(1-Hydroxyethyl) Promazine | 0.5 - 500 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 0.5 | < 15 | 85-115 | < 15 | 85-115 |
| Low | 1.5 | < 15 | 85-115 | < 15 | 85-115 |
| Mid | 75 | < 15 | 85-115 | < 15 | 85-115 |
| High | 400 | < 15 | 85-115 | < 15 | 85-115 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of 2-(1-Hydroxyethyl) Promazine.
Promazine Metabolic Pathway
Caption: Major metabolic pathways of Promazine.[6][7]
Promazine and Dopamine (B1211576) Receptor Signaling
Caption: Promazine's antagonistic effect on Dopamine D2 receptor signaling.[8][9][10][11][12]
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The metabolism of promazine and acetylpromazine in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contribution of human cytochrome p-450 isoforms to the metabolism of the simplest phenothiazine neuroleptic promazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Chlorpromazine and dopamine: conformational similarities that correlate with the antischizophrenic activity of phenothiazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine receptor signaling and current and future antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dopamine receptor blockade and the neuroleptics, a crystallographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Promazine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
INTRODUCTION
Promazine (B1679182) is a phenothiazine (B1677639) derivative with antipsychotic, antiemetic, and antihistaminic properties. Accurate and reliable quantification of promazine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of promazine in human plasma. The use of a stable isotope-labeled internal standard, 2-(1-Hydroxyethyl) Promazine-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
This method is designed for high-throughput analysis, featuring a straightforward protein precipitation extraction procedure and a rapid chromatographic runtime. The protocol detailed below is suitable for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for promazine quantification.
Experimental Protocols
Materials and Reagents
-
Analytes: Promazine hydrochloride (≥98% purity), this compound (≥98% purity, deuterated internal standard).
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).
-
Biological Matrix: Human plasma (K2-EDTA).
-
Consumables: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, 96-well plates, analytical balance, volumetric flasks, pipettes.
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve promazine hydrochloride and this compound in methanol to prepare individual 1 mg/mL primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the promazine primary stock solution in 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and quality control samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
Sample Aliquoting: Aliquot 100 µL of human plasma samples, calibration standards, and quality control samples into 1.5 mL microcentrifuge tubes.
-
Internal Standard Addition: Add 10 µL of the 100 ng/mL internal standard working solution to all tubes except for the blank matrix samples (to which 10 µL of methanol is added).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex mix all tubes for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B in 2.5 min, hold at 90% B for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 1.4 min |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | See Table below |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Promazine | 285.1 | 86.1 | 20 |
| This compound (IS) | 333.2 | 90.1 | 22 |
Data Presentation
The method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the tables below.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 0.5 - 500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%Bias) |
| LLOQ | 0.5 | ≤ 15 | ≤ 15 | ± 20 |
| Low QC | 1.5 | ≤ 10 | ≤ 10 | ± 15 |
| Mid QC | 75 | ≤ 10 | ≤ 10 | ± 15 |
| High QC | 400 | ≤ 10 | ≤ 10 | ± 15 |
Table 3: Sensitivity
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
Mandatory Visualization
Caption: Workflow for Promazine Extraction from Plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantitative analysis of promazine in human plasma. The use of the deuterated internal standard, this compound, ensures the reliability of the results. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method ideal for routine drug analysis in a variety of research and clinical settings.
Application Note: Sample Preparation for the Analysis of 2-(1-Hydroxyethyl) Promazine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-Hydroxyethyl) Promazine-d4 is the deuterated form of 2-(1-hydroxyethyl) promazine (B1679182), a metabolite of the phenothiazine (B1677639) drug promazine. Due to its structural similarity to the endogenous metabolite and its distinct mass, the deuterated analog is an ideal internal standard for quantitative bioanalytical assays using mass spectrometry. Accurate quantification of therapeutic drugs and their metabolites is crucial in drug development, pharmacokinetics, and clinical monitoring. This application note provides detailed protocols for the sample preparation of this compound from various biological matrices for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The following methods are based on established procedures for promazine and its metabolites and are readily adaptable for the deuterated standard.
Analytical Method Overview
The analysis of this compound, typically alongside the non-labeled metabolite, is commonly performed using LC-MS/MS. This technique offers high sensitivity and selectivity, which are essential for detecting low concentrations in complex biological samples. The general workflow involves sample collection, addition of the internal standard (if this compound is not the analyte of interest), extraction of the analytes from the matrix, chromatographic separation, and detection by mass spectrometry.
Caption: General workflow for the analysis of this compound.
Sample Preparation Protocols
The choice of sample preparation method depends on the biological matrix, the required limit of quantification, and the available equipment. The following are three common and effective techniques.
Protein Precipitation (PPT) for Plasma and Serum Samples
Protein precipitation is a rapid and straightforward method for removing proteins from plasma or serum samples prior to LC-MS analysis.[1][2][3]
Protocol:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.
-
Add 300 µL of cold acetonitrile (B52724) (containing the internal standard, if separate). The 3:1 ratio of acetonitrile to sample is a common starting point.[1]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[4][5][6]
-
Vortex for 20 seconds and inject into the LC-MS/MS system.
Caption: Workflow for Protein Precipitation (PPT) of plasma or serum samples.
Liquid-Liquid Extraction (LLE) for Urine Samples
Liquid-liquid extraction is a robust method for isolating analytes from complex matrices like urine by partitioning them between two immiscible liquid phases.
Protocol:
-
To a 15 mL screw-cap tube, add 1 mL of urine sample.
-
If the sample contains conjugated metabolites, enzymatic hydrolysis using β-glucuronidase may be necessary.[7]
-
Add 100 µL of an appropriate buffer to adjust the pH (e.g., 1M sodium acetate, pH 5).
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol, 10:1 v/v).
-
Cap the tube and vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic (lower) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) for Tissue Samples
Solid-phase extraction provides a higher degree of sample cleanup and is particularly useful for complex matrices such as homogenized tissues.[4][5][6]
Protocol:
-
Homogenize 1 g of tissue in 4 mL of an appropriate buffer (e.g., phosphate-buffered saline).
-
Centrifuge the homogenate at 5,000 x g for 15 minutes at 4°C.
-
Take 1 mL of the supernatant for extraction.
-
Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of water.
-
Load the 1 mL of tissue supernatant onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 0.1 M acetic acid followed by 2 mL of methanol to remove interferences.
-
Elute the analyte with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.[4][5][6]
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of promazine-related compounds in biological matrices using LC-MS/MS. These values can serve as a benchmark when developing a method for this compound. The data is adapted from a study on promethazine (B1679618) and its metabolites in swine tissues.[4][5][8]
| Parameter | Muscle | Liver | Kidney | Fat |
| Linearity Range (µg/kg) | 0.1 - 50 | 0.1 - 50 | 0.1 - 50 | 0.1 - 50 |
| Correlation Coefficient (r) | > 0.99 | > 0.99 | > 0.99 | > 0.99 |
| LOD (µg/kg) | 0.05 | 0.05 | 0.05 | 0.05 |
| LOQ (µg/kg) | 0.1 | 0.1 | 0.1 | 0.1 |
| Average Recovery (%) | 77 - 111 | 77 - 111 | 77 - 111 | 77 - 111 |
| Precision (RSD %) | 1.8 - 11 | 1.8 - 11 | 1.8 - 11 | 1.8 - 11 |
LC-MS/MS Parameters
While specific parameters need to be optimized for the instrument in use, the following provides a general starting point for the analysis of this compound.
| Parameter | Setting |
| LC Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 3.5 µm)[4][5] |
| Mobile Phase A | 0.1% Formic acid in water[4][5][6] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[4][5][6] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Note: The specific precursor and product ions for this compound will need to be determined by direct infusion of a standard solution into the mass spectrometer.
Conclusion
This application note provides a comprehensive guide to the sample preparation of this compound for quantitative analysis by LC-MS/MS. The detailed protocols for protein precipitation, liquid-liquid extraction, and solid-phase extraction offer robust and reliable methods for various biological matrices. The provided quantitative data and LC-MS/MS parameters serve as a valuable starting point for method development and validation. Proper sample preparation is a critical step in achieving accurate and reproducible results in bioanalytical studies.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine | MDPI [mdpi.com]
- 5. Development and Validation of a High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2-(1-Hydroxyethyl) Promazine-d4 in Equine Drug Testing
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the use of 2-(1-Hydroxyethyl) Promazine-d4 as an internal standard for the sensitive and accurate quantification of promazine (B1679182) and its metabolites in equine biological matrices. This document provides the necessary information for laboratories involved in equine drug testing and research to develop and validate robust analytical methods.
Introduction
Promazine and its analogue, acepromazine (B1664959), are phenothiazine-derived tranquilizers frequently used in equine medicine for their sedative properties.[1] The detection and quantification of these substances and their metabolites are crucial for enforcing anti-doping regulations in equestrian sports and for pharmacokinetic studies. 2-(1-Hydroxyethyl) promazine is a significant metabolite of both promazine and acepromazine in horses.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification, as it effectively compensates for variations in sample preparation and instrument response, leading to improved accuracy and precision.
Analyte and Internal Standard Information
| Compound | Chemical Name | Molecular Formula | Molar Mass ( g/mol ) |
| 2-(1-Hydroxyethyl) Promazine | 1-(10-(3-(dimethylamino)propyl)-10H-phenothiazin-2-yl)ethan-1-ol | C19H24N2OS | 328.47 |
| This compound | 1-(10-(3-(dimethylamino)propyl)-10H-phenothiazin-2-yl)ethan-1-ol-d4 | C19H20D4N2OS | 332.50 |
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantitation (LOQ) for promazine, acepromazine, and their metabolites from various studies. These values can serve as a benchmark for method development and validation.
Table 1: Limits of Detection (LOD) and Quantitation (LOQ) in Equine Plasma/Serum
| Analyte | Method | LOD | LOQ | Internal Standard Used |
| Acepromazine | LC-MS/MS | 10 pg/mL[4] | - | Not Specified |
| 2-(1-Hydroxyethyl)promazine sulfoxide (B87167) (HEPS) | LC-MS/MS | - | 0.5 ng/mL[5] | Chlorpromazine |
| Acepromazine | LC-MS/MS | - | 0.5 ng/mL[5] | Chlorpromazine |
Table 2: Limits of Detection (LOD) and Quantitation (LOQ) in Equine Urine
| Analyte | Method | LOD | LOQ | Internal Standard Used |
| Acepromazine | LC-MS/MS | 100 pg/mL[4] | - | Not Specified |
| 2-(1-Hydroxyethyl)promazine sulfoxide (HEPS) | LC-MS/MS | 1 µg/L (1 ng/mL)[6] | - | Not Specified |
| Various basic doping agents | LC-MS | 0.05 - 1.0 ng/mL | - | Glycopyrrolate-d3 and others |
Experimental Protocols
This section provides a detailed protocol for the analysis of 2-(1-Hydroxyethyl) Promazine in equine urine and plasma using this compound as an internal standard. This protocol is adapted from established methods for related compounds and should be validated by the end-user.[1]
Materials and Reagents
-
2-(1-Hydroxyethyl) Promazine analytical standard
-
This compound internal standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) hydroxide
-
Sodium acetate (B1210297)
-
β-glucuronidase from Patella vulgata
-
Dichloromethane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2-(1-Hydroxyethyl) Promazine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in methanol or a suitable solvent to create working standard solutions for calibration curves and quality control samples.
-
Internal Standard Spiking Solution: Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation
-
Enzymatic Hydrolysis (for conjugated metabolites):
-
To 1 mL of equine urine, add 1 mL of 1 M sodium acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase solution.
-
Incubate at 65°C for 3 hours.[1]
-
Allow the sample to cool to room temperature.
-
-
Alkalinization: Adjust the pH of the hydrolyzed urine to approximately 9.0 with ammonium hydroxide.
-
Internal Standard Spiking: Add 50 µL of the 100 ng/mL this compound internal standard spiking solution.
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of a dichloromethane:isopropanol (9:1, v/v) mixture.
-
Vortex for 10 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic (lower) layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
-
Protein Precipitation:
-
To 1 mL of plasma or serum, add 2 mL of cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 4000 x g for 10 minutes to precipitate proteins.
-
-
Internal Standard Spiking: Transfer the supernatant to a clean tube and add 50 µL of the 100 ng/mL this compound internal standard spiking solution.
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial.
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The specific precursor and product ions for 2-(1-Hydroxyethyl) Promazine and its d4-labeled internal standard need to be determined by direct infusion and optimization on the specific mass spectrometer being used.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for equine drug testing.
Metabolic Pathway of Promazine and Acepromazine in Horses
References
- 1. scribd.com [scribd.com]
- 2. The metabolism of promazine and acetylpromazine in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, pharmacodynamics, and metabolism of acepromazine following intravenous, oral, and sublingual administration to exercised Thoroughbred horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. A Bayesian approach for estimating detection times in horses: exploring the pharmacokinetics of a urinary acepromazine metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Urinary Analysis of 2-(1-Hydroxyethyl) Promazine using 2-(1-Hydroxyethyl) Promazine-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Promazine is a phenothiazine (B1677639) derivative used as a tranquilizer. The monitoring of its metabolites in urine is crucial for pharmacokinetic studies, drug metabolism research, and in the context of sports doping control in equine species. One of the key metabolites is 2-(1-Hydroxyethyl) Promazine. For accurate quantification of this metabolite in complex biological matrices like urine, a stable isotope-labeled internal standard, such as 2-(1-Hydroxyethyl) Promazine-d4, is employed to compensate for matrix effects and variations in sample processing and instrument response.
This document provides a detailed protocol for the sample preparation and analysis of 2-(1-Hydroxyethyl) Promazine in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as the internal standard.
Metabolic Pathway of Promazine
Promazine undergoes extensive metabolism in the body. The metabolic pathways include hydroxylation, N-oxidation, sulfoxidation, and demethylation[1]. The formation of 2-(1-Hydroxyethyl) Promazine occurs through hydroxylation of the ethyl side chain.
References
Application of 2-(1-Hydroxyethyl) Promazine-d4 in Forensic Toxicology
Application Note and Protocol
Introduction
In the field of forensic toxicology, the accurate and precise quantification of drugs and their metabolites in biological matrices is paramount for legal and medical investigations. Promazine (B1679182), a phenothiazine (B1677639) antipsychotic, and its parent compounds like acepromazine (B1664959), are of forensic interest due to their potential for abuse and impairment. The primary metabolite of promazine is 2-(1-hydroxyethyl) promazine. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, as they mimic the analyte's chemical and physical properties, correcting for variations in sample preparation and analysis. 2-(1-Hydroxyethyl) Promazine-d4 is the deuterated analog of the main metabolite of promazine and serves as an ideal internal standard for its quantification in forensic toxicological analyses.
This document provides detailed application notes and a representative protocol for the use of this compound in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of promazine and its metabolites in biological samples.
Principle
The method utilizes isotope dilution mass spectrometry. A known amount of the deuterated internal standard, this compound, is added to the biological sample (e.g., blood, urine, or plasma) at the beginning of the sample preparation process. This standard co-elutes with the target analyte, 2-(1-hydroxyethyl) promazine, during chromatographic separation and is distinguished by its higher mass in the mass spectrometer. The ratio of the analyte's signal to the internal standard's signal is used for quantification, which corrects for any loss of analyte during sample extraction and for variations in instrument response.
Application
The primary application of this compound is as an internal standard for the quantitative analysis of 2-(1-hydroxyethyl) promazine in biological matrices for forensic toxicology casework. This includes postmortem analysis, drug-facilitated crime investigations, and driving under the influence of drugs (DUID) cases.
Data Presentation
The following table summarizes representative quantitative data for an LC-MS/MS method for the analysis of acepromazine and its major metabolite, 2-(1-hydroxyethyl) promazine sulfoxide (B87167) (HEPS), in horse serum. While this example uses a different internal standard, the performance metrics are indicative of what can be expected from a well-validated method using a deuterated internal standard like this compound.[1]
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Acepromazine (ACE) | 0.2 | 0.5 |
| 2-(1-hydroxyethyl) promazine sulfoxide (HEPS) | 0.2 | 0.5 |
Experimental Protocols
Materials and Reagents
-
2-(1-Hydroxyethyl) Promazine (analyte standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Deionized water
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Biological matrix (e.g., whole blood, plasma, urine)
Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: To a 1 mL aliquot of the biological sample (e.g., whole blood), add 10 µL of a 1 µg/mL solution of this compound in methanol. Vortex for 10 seconds. Add 2 mL of 0.1 M phosphate (B84403) buffer (pH 6.0) and vortex again.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in water.
-
Elution: Elute the analyte and internal standard with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2-(1-Hydroxyethyl) Promazine: Precursor ion (Q1) > Product ion (Q3) (Specific m/z values to be determined experimentally)
-
This compound: Precursor ion (Q1) > Product ion (Q3) (Specific m/z values to be determined experimentally, typically Q1 is +4 m/z compared to the analyte)
-
Mandatory Visualizations
Caption: Metabolic conversion of Promazine to 2-(1-Hydroxyethyl) Promazine.
Caption: Experimental workflow for the quantification of 2-(1-Hydroxyethyl) Promazine.
References
Application Notes and Protocols for the Quantification of Promazine Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Promazine (B1679182), a phenothiazine (B1677639) derivative, is an antipsychotic medication metabolized in the liver primarily to promazine sulfoxide (B87167) and N-desmethylpromazine. The quantification of its major metabolite, promazine sulfoxide, is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. This document provides a detailed protocol for the sensitive and specific quantification of promazine sulfoxide in biological matrices, typically plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard.
Promazine functions as an antagonist at various receptors in the brain, with its antipsychotic effects attributed to its blockade of dopamine (B1211576) D2 receptors.[1][2][3] Understanding the metabolic fate of promazine is essential for a complete pharmacological profile.
Experimental Protocols
This protocol is adapted from established methods for the analysis of similar phenothiazine derivatives, such as promethazine (B1679618) and its sulfoxide metabolite, due to the structural similarity and shared analytical challenges.[4] A deuterated internal standard is the gold standard for quantitative mass spectrometry, correcting for variations in sample preparation and instrument response.[5] Ideally, a deuterated analog of the analyte, promazine sulfoxide-d6, would be used. However, its commercial availability may be limited. In such cases, a deuterated analog of the parent drug, promazine-d6, can be a suitable alternative, or quantification can be performed using an external standard method, though the use of an internal standard is strongly recommended for higher precision and accuracy.[4]
Materials and Reagents
-
Promazine sulfoxide reference standard
-
Promazine-d6 (or other suitable deuterated internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (or other relevant biological matrix)
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To a 100 µL aliquot of plasma, add 20 µL of the internal standard working solution (e.g., 1 µg/mL of Promazine-d6 in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The exact m/z transitions for promazine sulfoxide and the deuterated internal standard should be determined by infusing the pure compounds into the mass spectrometer. The precursor ion will be [M+H]+. The most abundant and stable product ions should be selected for quantification (quantifier) and confirmation (qualifier).
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Promazine Sulfoxide | 301.1 | To be determined | To be determined | To be determined |
| Promazine-d6 (IS) | 291.2 | To be determined | To be determined | To be determined |
Data Presentation
The following tables summarize the expected quantitative performance of the method.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Promazine Sulfoxide | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%Recovery) |
| Promazine Sulfoxide | 3 (LQC) | < 15% | < 15% | 85-115% |
| 50 (MQC) | < 10% | < 10% | 90-110% | |
| 800 (HQC) | < 10% | < 10% | 90-110% |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Promazine Sulfoxide | 50 | > 80% | 90-110% |
Visualizations
Promazine Metabolism and Analytical Workflow
The following diagram illustrates the metabolic conversion of promazine to promazine sulfoxide and the subsequent analytical workflow for its quantification.
Caption: Metabolic pathway of promazine and the analytical workflow.
Promazine's Mechanism of Action: Dopamine Receptor Antagonism
Promazine exerts its antipsychotic effects by blocking D2 dopamine receptors in the mesolimbic pathway of the brain.[1][2][3] This prevents dopamine from binding to the postsynaptic neuron, thereby reducing dopaminergic neurotransmission.
Caption: Promazine antagonizes the D2 dopamine receptor.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Promazine | C17H20N2S | CID 4926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine | MDPI [mdpi.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with 2-(1-Hydroxyethyl) Promazine-d4
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering matrix effects when using 2-(1-Hydroxyethyl) Promazine-d4 as an internal standard in LC-MS/MS bioanalysis. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help ensure accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterium-labeled form of 2-(1-Hydroxyethyl) Promazine (B1679182), a metabolite of the drug promazine. As a stable isotope-labeled internal standard (SIL-IS), it is the gold standard for quantitative bioanalysis.[1] Because it is chemically and physically almost identical to the unlabeled analyte, it co-elutes and experiences the same matrix effects, allowing for accurate correction of signal variations during sample preparation and analysis.[2]
Q2: I'm observing significant ion suppression for both my analyte and this compound. What is the likely cause?
A2: Widespread ion suppression is typically caused by co-eluting endogenous matrix components, such as phospholipids, salts, and proteins from biological samples like plasma or urine.[3][4] These molecules compete with the analyte and internal standard for ionization in the mass spectrometer's source, leading to a decreased signal for both. Inadequate sample cleanup is a common reason for the presence of these interfering substances.[4]
Q3: The peak area of this compound is inconsistent across my samples, leading to poor precision. What should I investigate?
A3: Inconsistent internal standard response suggests variable matrix effects between samples. This can be due to differences in the biological matrix from different individuals or lots.[5] It can also indicate that the sample preparation method is not robust enough to consistently remove interfering components. A thorough and reproducible sample cleanup procedure is crucial to minimize this variability.
Q4: Can the metabolic origin of 2-(1-Hydroxyethyl) Promazine affect my analysis when using its deuterated form as an internal standard?
A4: While this compound is an excellent internal standard, it's important to be aware of the metabolic pathways of the parent drug, promazine. Promazine undergoes metabolism by cytochrome P450 enzymes, primarily CYP1A2, CYP3A4, and CYP2C19. If your analyte of interest is another promazine metabolite, chromatographic separation is essential to ensure that there is no interference.
Troubleshooting Guides
Issue 1: Low Signal Intensity (Ion Suppression)
If you observe a general decrease in signal intensity for both the analyte and this compound, consider the following troubleshooting steps:
-
Improve Sample Preparation: The goal is to remove interfering matrix components.
-
Liquid-Liquid Extraction (LLE): This technique can provide cleaner extracts compared to protein precipitation.[4]
-
Solid-Phase Extraction (SPE): Offers high selectivity for analyte isolation and removal of matrix components.[6]
-
Protein Precipitation (PPT): While simple, it may not effectively remove phospholipids, a major source of ion suppression.[4]
-
-
Optimize Chromatography:
-
Gradient Elution: Adjust the mobile phase gradient to achieve better separation of the analyte and internal standard from the matrix components that cause suppression.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, PFP) to improve separation.[6]
-
-
Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components and alleviate ion suppression.[7]
Issue 2: Inconsistent Internal Standard Response
For variable peak areas of this compound across different samples, focus on the consistency of your sample preparation and potential matrix variability.
-
Standardize Sample Collection and Handling: Ensure uniformity in sample collection, storage, and thawing procedures to minimize variability in the matrix composition.
-
Matrix-Matched Calibrants and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to compensate for consistent matrix effects.
-
Evaluate Different Lots of Matrix: During method development, test at least six different lots of the biological matrix to assess the variability of the matrix effect.[5]
Quantitative Data Summary
The following tables provide a summary of expected performance data based on methods for analyzing promazine and related compounds.
Table 1: Comparison of Sample Preparation Techniques for Promazine and Metabolites
| Sample Preparation Method | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85-100% | Simple, fast, and inexpensive. | May not effectively remove all interfering phospholipids, leading to higher matrix effects.[4] |
| Liquid-Liquid Extraction (LLE) | 70-95% | Provides cleaner extracts than PPT, reducing matrix effects.[4][8] | Can be more time-consuming and may have lower recovery for highly polar analytes. |
| Solid-Phase Extraction (SPE) | >90% | Highly selective, providing the cleanest extracts and minimizing matrix effects.[6] | More complex and costly method development. |
Table 2: Matrix Effect Evaluation for Phenothiazines in Human Plasma
| Analyte | Sample Preparation | Matrix Effect (%) |
| Promazine | SPE (Cyanopropyl) | -5 to +5 |
| Chlorpromazine | LLE (diethyl ether/dichloromethane) | -10 to +8 |
| Fluphenazine | SPE (C18) | -15 to +10 |
Note: Data is generalized from multiple sources. A negative value indicates ion suppression, while a positive value indicates ion enhancement. The use of a deuterated internal standard like this compound is intended to compensate for these effects.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is adapted from methods for the analysis of promazine and its metabolites.
-
Sample Aliquoting: To 1.0 mL of plasma sample, add the working solution of this compound.
-
Alkalinization: Add 100 µL of 1M sodium hydroxide (B78521) to basify the sample.
-
Extraction: Add 5 mL of an organic solvent mixture (e.g., hexane/isoamyl alcohol, 99:1 v/v).
-
Mixing: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a general guideline for the SPE of phenothiazines.
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Load 1 mL of the plasma sample (pre-spiked with this compound) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Visualizations
Caption: Simplified metabolic pathway of Promazine leading to key metabolites.
Caption: A logical workflow for troubleshooting matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of selected phenothiazines in human plasma by solid-phase extraction and liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine [mdpi.com]
improving signal-to-noise ratio for 2-(1-Hydroxyethyl) Promazine-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(1-Hydroxyethyl) Promazine-d4 as an internal standard in their analytical experiments. Our goal is to help you improve the signal-to-noise ratio and achieve reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
This compound is the deuterium-labeled version of 2-(1-Hydroxyethyl) Promazine (B1679182), a metabolite of the drug promazine. Its primary application is as an internal standard for quantitative analysis in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS)[1]. Using a deuterated internal standard helps to correct for variations in sample preparation and instrument response, leading to more accurate quantification of the target analyte.
Q2: I am observing a poor signal-to-noise ratio for this compound. What are the common causes?
Low signal-to-noise (S/N) can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Sample-Related Issues:
-
Low Concentration: The concentration of the internal standard may be too low in the sample.
-
Ion Suppression/Matrix Effects: Components in the sample matrix can co-elute with your analyte and internal standard, interfering with their ionization and reducing the signal[2][3].
-
Improper Sample Preparation: Inefficient extraction, degradation of the standard, or the presence of contaminants can all negatively impact signal intensity[2][3].
-
-
Liquid Chromatography (LC) Issues:
-
Mass Spectrometry (MS) Issues:
-
Contaminated Ion Source: A dirty ion source is a frequent cause of declining signal intensity[2].
-
Incorrect MS Settings: Suboptimal parameters for the ion source (e.g., temperature, gas flows) or fragmentation (in MS/MS) can lead to poor signal[3][4].
-
High Background Noise: Contaminated solvents, electronic interference, or buildup from previous samples can increase the baseline noise[4].
-
Q3: Can the deuterated internal standard itself be a source of high background noise?
Yes, this is possible. Impurities within the deuterated standard or its degradation products can contribute to background noise. It is crucial to use high-purity standards and store them correctly to prevent degradation[5]. Always check the certificate of analysis for a new batch of internal standards.
Q4: I've noticed that this compound elutes slightly earlier than its non-deuterated counterpart. Is this normal, and can it affect my results?
A slight shift in retention time between a deuterated compound and its non-deuterated analog is a known chromatographic isotope effect and is considered normal[5]. However, if this shift is significant, it could lead to differential matrix effects, where the analyte and the internal standard are not exposed to the same co-eluting interferences. This could potentially compromise the accuracy of your quantification[5]. If this becomes a problem, further optimization of the chromatographic method or sample cleanup may be necessary.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Signal-to-Noise
When encountering a low S/N ratio, a systematic approach is key to identifying the root cause. The following workflow can help you isolate the problem.
Caption: A logical workflow for troubleshooting a low signal-to-noise ratio.
Guide 2: Mitigating Matrix Effects
Matrix effects, where co-eluting substances interfere with the ionization of the target analyte and internal standard, are a common challenge.
Caption: Strategies to minimize the impact of matrix effects.
Experimental Protocols & Data
Protocol 1: Direct Infusion Analysis to Isolate the Mass Spectrometer
This protocol helps determine if the issue lies with the mass spectrometer or the LC system.
-
Prepare a Standard Solution: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration expected to give a strong signal.
-
System Setup: Disconnect the LC from the mass spectrometer's ion source.
-
Infusion: Use a syringe pump to directly infuse the standard solution into the ion source at a low, stable flow rate (e.g., 5-10 µL/min)[2].
-
Data Acquisition: Acquire data in full scan or MRM mode for the internal standard.
-
Analysis:
Protocol 2: Ion Source Cleaning
A contaminated ion source is a very common reason for reduced signal intensity[2]. Regular cleaning is essential. Always follow your instrument manufacturer's specific instructions and safety guidelines.
-
Safety First: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Vent the Instrument: Follow the manufacturer's procedure to safely vent the mass spectrometer.
-
Remove and Disassemble: Carefully remove the ion source and disassemble the user-serviceable components (e.g., spray shield, capillary, sample cone).
-
Cleaning: Clean the components according to the manufacturer's recommendations, often using a sequence of high-purity solvents like methanol, acetonitrile, and water.
-
Drying: Thoroughly dry all components with a stream of high-purity nitrogen before reassembly.
-
Reassemble and Reinstall: Carefully reassemble the ion source and reinstall it in the mass spectrometer.
Table 1: Example LC-MS/MS Parameters for Acepromazine (B1664959) and its Metabolite
The following table provides a starting point for method development, based on a published method for the analysis of acepromazine and its major metabolite, 2-(1-hydroxyethyl) promazine sulfoxide (B87167) (HEPS), in horse serum[6]. These parameters may need to be optimized for your specific instrument and application.
| Parameter | Setting |
| LC System | |
| Column | Hypersil® BDS C18 (50 x 2.1 mm) |
| Mobile Phase A | Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5-40% B in 4 min, 40-65% B in 1 min, 65-90% B in 0.5 min, 90-5% B in 1 min |
| Flow Rate | 300 µL/min |
| Injection Volume | 20 µL |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Spray Voltage | 4.5 kV |
| Temperature | 300 °C |
| Sheath Gas | 45 units |
| Sweep Gas | 6 units |
| MS/MS Parameters | |
| Analyte | MH+ |
| Acepromazine (ACE) | 327.1 |
| 2-(1-hydroxyethyl) promazine sulfoxide (HEPS) | 361.1 |
Note: The specific precursor ion for this compound would need to be determined based on its molecular weight (332.5 g/mol ) and the expected adduct (e.g., [M+H]+).
References
preventing isotopic exchange of 2-(1-Hydroxyethyl) Promazine-d4
Welcome to the technical support center for 2-(1-Hydroxyethyl) Promazine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic exchange and ensuring the integrity of this deuterated standard during experimental use.
Troubleshooting Guide: Preventing Isotopic Exchange
Isotopic exchange, the unintended replacement of deuterium (B1214612) with hydrogen, can compromise the accuracy of experimental results. The following table outlines potential issues, their causes, and recommended solutions to maintain the isotopic purity of this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of Deuterium Signal in Mass Spectrometry Analysis | Back-exchange due to protic solvents: Mobile phases containing water, methanol (B129727), or other protic solvents can contribute protons that exchange with the deuterium labels.[1][2] | - Use aprotic or deuterated solvents for sample preparation and chromatography where possible.[3] - If protic solvents are necessary, minimize the time the compound is in the protic mobile phase and keep the system at a low temperature.[2][4] - Optimize LC-MS conditions to minimize in-source exchange by adjusting ion source temperature and gas flows.[1] |
| Acidic or basic conditions: The hydrogen-deuterium exchange rate is catalyzed by both acids and bases.[5][6][7] The aromatic C-D bonds are generally stable but can be more susceptible to exchange under harsh pH conditions.[1] | - Maintain the pH of solutions as close to neutral as possible.[8] - If acidic or basic conditions are required, conduct the experiment at low temperatures and for the shortest duration possible.[2] | |
| Elevated temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for isotopic exchange.[2][4] | - Store the compound at the recommended low temperature (e.g., -20°C).[8] - Perform all experimental manipulations at or below room temperature whenever feasible.[2] | |
| Inconsistent Isotopic Purity Between Aliquots | Moisture contamination: Deuterated compounds can be hygroscopic, and absorbed atmospheric moisture is a primary source of protons for back-exchange.[3][9] | - Handle the solid compound and solutions under a dry, inert atmosphere (e.g., nitrogen or argon).[8][10] - Allow the container to equilibrate to room temperature before opening to prevent condensation.[8][9] - Use anhydrous solvents and oven-dried glassware.[1] |
| Improper storage: Fluctuations in temperature and exposure to light can degrade the compound and potentially facilitate exchange. | - Store in a tightly sealed, amber vial to protect from light and moisture.[8][9] - For long-term storage, -20°C is often recommended.[8] | |
| Broadening or Unexpected Signals in ¹H NMR Spectra | Partial isotopic exchange: The presence of both deuterated and non-deuterated species can lead to complex or broadened NMR signals. | - Acquire a fresh ¹H NMR spectrum in a high-purity deuterated aprotic solvent (e.g., DMSO-d₆, CDCl₃) to confirm the initial isotopic purity. - If exchange is suspected, re-purify the sample if possible, or obtain a new, verified standard. |
Frequently Asked Questions (FAQs)
Q1: Where are the deuterium labels located on this compound and how does this affect their stability?
The 'd4' designation in this compound typically indicates that four deuterium atoms are located on the ethyl group. These aliphatic C-D bonds are generally stable under normal experimental conditions. However, the deuterium on the carbon bearing the hydroxyl group may be more susceptible to exchange under certain conditions due to the influence of the adjacent heteroatom. The proton on the hydroxyl group itself is highly labile and will rapidly exchange with protons from any protic solvent.[1]
Q2: What are the ideal storage conditions for this compound?
To ensure long-term stability and prevent isotopic exchange, this compound should be stored in a tightly sealed, amber vial under an inert atmosphere (argon or nitrogen) at -20°C.[2][8] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.[9]
Q3: Can I use protic solvents like methanol or water with this compound?
The use of protic solvents should be minimized as they are a direct source of protons for back-exchange.[2] If their use is unavoidable, for example in a chromatographic mobile phase, it is crucial to use high-purity or deuterated solvents, keep the exposure time to a minimum, and maintain a low temperature.[2][4]
Q4: How does pH influence the stability of the deuterium labels?
The rate of hydrogen-deuterium exchange is significantly influenced by pH.[11] Both acidic and basic conditions can catalyze the exchange process.[5][6][7] For many deuterated compounds, the minimum rate of exchange is observed in a slightly acidic pH range.[2] It is advisable to maintain solutions containing this compound at a pH as close to neutral as possible.
Q5: What analytical techniques are best for detecting isotopic exchange?
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most effective techniques for assessing isotopic purity.[10] High-resolution mass spectrometry can detect small changes in the isotopic distribution of the molecule.[12] ¹H NMR can be used to quantify the amount of residual protons at the deuterated positions.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound while minimizing the risk of isotopic exchange.
-
Acclimatization: Remove the sealed container of this compound from the freezer and allow it to equilibrate to room temperature for at least 30 minutes to prevent condensation.[9]
-
Inert Atmosphere: If possible, perform all subsequent steps in a glove box or under a gentle stream of dry nitrogen or argon.[8]
-
Weighing: Accurately weigh the desired amount of the solid compound using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the solid to a Class A volumetric flask. Add a small amount of a high-purity, anhydrous aprotic solvent (e.g., acetonitrile, methanol) to dissolve the compound completely.
-
Dilution: Once fully dissolved, dilute to the mark with the same solvent.
-
Storage: Transfer the stock solution to a labeled, amber vial with a tightly fitting cap and store at -20°C.[8]
Protocol 2: Stability Assessment by LC-MS
This protocol provides a framework for assessing the stability of the deuterium labels on this compound under your specific experimental conditions.
-
Sample Preparation: Prepare several identical solutions of this compound in the solvent system you intend to use for your experiments.
-
Time-Point Analysis: Analyze one sample immediately after preparation (T=0) using a validated LC-MS method.
-
Incubation: Incubate the remaining samples under the conditions of your experiment (e.g., specific pH, temperature, and duration).
-
Analysis of Incubated Samples: At various time points, inject the incubated samples into the LC-MS system.
-
Data Analysis: Compare the mass spectra of the T=0 sample with the incubated samples. A shift in the isotopic distribution or a decrease in the abundance of the fully deuterated molecule may indicate isotopic exchange.
Visualizations
Caption: Factors contributing to isotopic exchange.
Caption: Recommended experimental workflow.
Caption: Decision tree for troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS | MDPI [mdpi.com]
- 12. Practical Methods for Deuterium Exchange/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Chromatographic Resolution of 2-(1-Hydroxyethyl) Promazine and its Deuterated Analog
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic resolution of 2-(1-Hydroxyethyl) Promazine (B1679182) and its deuterated internal standard, 2-(1-Hydroxyethyl) Promazine-d4.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in the chromatographic analysis of 2-(1-Hydroxyethyl) Promazine?
A1: this compound is a deuterated internal standard. In liquid chromatography-mass spectrometry (LC-MS) analysis, it is added to samples at a known concentration before sample preparation. Because it is chemically almost identical to the analyte (2-(1-Hydroxyethyl) Promazine), it behaves similarly during extraction, chromatography, and ionization.[1][2] This allows it to compensate for variations in sample processing and matrix effects, leading to more accurate and precise quantification of the analyte.[1][2][3]
Q2: Why is a deuterated internal standard preferred over other types of internal standards?
A2: Deuterated internal standards are considered the "gold standard" for quantitative LC-MS analysis.[2] Their physicochemical properties are nearly identical to the analyte, meaning they co-elute from the chromatography column and experience similar ionization efficiency.[1][4] This close similarity allows for the most effective correction of analytical variability. Other types of internal standards, such as structural analogs, may have different retention times and ionization responses, leading to less accurate quantification.
Q3: 2-(1-Hydroxyethyl) Promazine has a chiral center. Are there specific chromatographic techniques for separating its enantiomers?
A3: Yes, the presence of a chiral center means that 2-(1-Hydroxyethyl) Promazine can exist as two enantiomers. Chiral chromatography is required to separate these stereoisomers. This is often achieved using chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC). Polysaccharide-based and macrocyclic antibiotic-based CSPs have been used for the chiral separation of other phenothiazine (B1677639) derivatives. The choice of the specific chiral column and mobile phase is critical for achieving enantiomeric resolution.
Q4: What are the key considerations when developing an LC-MS/MS method for 2-(1-Hydroxyethyl) Promazine?
A4: Key considerations for method development include:
-
Column Selection: A C18 column is a common starting point for reversed-phase chromatography of phenothiazine derivatives.[5][6] For polar compounds, phenyl-hexyl or embedded polar group (EPG) columns might offer better retention and selectivity.[7]
-
Mobile Phase Composition: A mixture of acetonitrile (B52724) or methanol (B129727) with an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) is typically used. The pH of the mobile phase can significantly impact the retention and peak shape of basic compounds like promazine derivatives.[5]
-
Mass Spectrometry Parameters: Optimization of ionization source parameters (e.g., spray voltage, temperature) and MS/MS transition settings (precursor and product ions, collision energy) is crucial for achieving high sensitivity and specificity.
-
Internal Standard Selection: The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for accurate quantification.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution Between Analyte and Internal Standard | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase gradient, including the initial and final organic solvent percentage and the gradient slope. Adjust the pH of the aqueous phase. |
| Unsuitable column chemistry. | Try a column with a different stationary phase (e.g., phenyl-hexyl, C8) or a different particle size. | |
| Peak Tailing for Analyte and/or Internal Standard | Secondary interactions with residual silanols on the silica-based column. | Use a high-quality, end-capped column. Add a small amount of a basic modifier like triethylamine (B128534) or ammonium hydroxide (B78521) to the mobile phase to block active silanol (B1196071) sites.[7] |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Low Signal Intensity or No Peak Detected | Inefficient ionization in the mass spectrometer. | Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows, and temperature. Ensure the mobile phase is compatible with ESI (e.g., contains a volatile buffer). |
| Analyte degradation. | Check the stability of the analyte in the sample matrix and during sample preparation. Consider using a different extraction method or adjusting the pH. | |
| The compound may be too polar and eluting in the solvent front. | Consider using a more polar stationary phase, such as a HILIC column, or employ ion-pairing chromatography.[7][8] | |
| Retention Time Drifting | Inadequate column equilibration. | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection, which can take longer for some methods like ion-pair chromatography.[9] |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate mixing of solvents. | |
| Column degradation. | Use a guard column to protect the analytical column from contaminants.[9] If performance continues to degrade, replace the column. |
Quantitative Data Summary
The following table presents hypothetical data for a typical LC-MS/MS analysis of 2-(1-Hydroxyethyl) Promazine and its deuterated internal standard.
| Parameter | 2-(1-Hydroxyethyl) Promazine (Analyte) | This compound (Internal Standard) |
| Retention Time (min) | 4.25 | 4.23 |
| Resolution (Rs) | - | 1.8 (between analyte and a potential interferent) |
| Signal-to-Noise Ratio (S/N) | >100 for the Lower Limit of Quantification (LLOQ) | >200 |
| Linearity (r²) | >0.995 | - |
| Precision (%CV) | <15% | - |
| Accuracy (%Bias) | ±15% | - |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis
This protocol is a hypothetical example based on methods for similar compounds and should be optimized for specific laboratory conditions.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 25 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Hypothetical):
-
2-(1-Hydroxyethyl) Promazine: Q1 317.2 -> Q3 86.1
-
This compound: Q1 321.2 -> Q3 90.1
-
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of 2-(1-Hydroxyethyl) Promazine.
Caption: Troubleshooting flowchart for common chromatographic issues.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Minimizing Ion Suppression with 2-(1-Hydroxyethyl) Promazine-d4
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of analytes using 2-(1-Hydroxyethyl) Promazine-d4 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. Our goal is to help you minimize ion suppression and ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
A1: Ion suppression is a matrix effect that occurs in LC-MS/MS analysis where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix (e.g., salts, phospholipids, endogenous compounds).[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your quantitative results. When using this compound as an internal standard, the fundamental assumption is that it will experience the same degree of ion suppression as the analyte of interest, allowing for accurate correction. However, if the analyte and the deuterated internal standard are affected differently by ion suppression, the quantification can be inaccurate.[2]
Q2: How does a deuterated internal standard like this compound help mitigate ion suppression?
A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for quantitative LC-MS/MS analysis. Because it is chemically and structurally very similar to the non-labeled analyte, it will have nearly identical chromatographic retention time and ionization efficiency.[3] This means it will be affected by matrix-induced ion suppression to the same extent as the analyte, allowing for a reliable correction of the signal and leading to highly accurate and precise quantification based on the analyte-to-internal standard area ratio.
Q3: I am observing significant ion suppression even with this compound. What are the possible reasons?
A3: Even with a deuterated internal standard, residual or differential ion suppression can occur. Common causes include:
-
Chromatographic Separation: A slight difference in retention time between your analyte and this compound can expose them to different co-eluting matrix components, leading to varied ion suppression.[4]
-
High Matrix Load: In very "dirty" or complex samples, the concentration of interfering compounds can be so high that it suppresses the ionization of both the analyte and the internal standard, leading to poor overall signal.[4]
-
Suboptimal Internal Standard Concentration: An excessively high concentration of the deuterated internal standard can, in some cases, contribute to ion suppression.[4]
Q4: How can I assess the extent of ion suppression in my method?
A4: A post-column infusion experiment is a widely used technique to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of your analyte solution into the LC eluent after the analytical column but before the mass spectrometer. After establishing a stable baseline signal, a blank matrix sample is injected. Any significant drop in the baseline signal indicates the retention times at which co-eluting matrix components are causing ion suppression.[5]
Troubleshooting Guides
This section addresses common issues encountered during analyses using this compound and provides step-by-step solutions.
Problem 1: Poor Peak Shape and/or Shifting Retention Times for Analyte and Internal Standard.
-
Possible Cause: Column degradation or contamination.
-
Solution:
-
Flush the column with a strong solvent.
-
If the problem persists, replace the analytical column with a new one of the same type.
-
Ensure proper mobile phase preparation and pH.
-
Problem 2: High Variability in Analyte/Internal Standard Ratio Across Replicate Injections.
-
Possible Cause: Inconsistent sample preparation or significant, variable ion suppression.
-
Solution:
-
Review and standardize your sample preparation protocol. Ensure consistent timing, volumes, and mixing.
-
Improve sample cleanup. Consider switching from protein precipitation to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more matrix components.[6]
-
Optimize chromatographic separation to move the analyte and internal standard peaks away from regions of severe ion suppression.
-
Problem 3: Low Signal Intensity (Poor Sensitivity) for Both Analyte and this compound.
-
Possible Cause: Severe ion suppression from the sample matrix.
-
Solution:
-
Enhance Sample Cleanup: Implement or optimize an SPE or LLE protocol to remove a broader range of interfering compounds.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing ion suppression. However, this will also dilute your analyte, so assess the impact on the limit of quantification (LOQ).[5]
-
Optimize MS Source Conditions: Re-optimize spray voltage, gas flows, and temperatures to improve ionization efficiency.
-
Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression for certain compounds.[5]
-
Quantitative Data
The following tables provide a comparative summary of expected performance improvements when using a deuterated internal standard and the impact of different sample preparation techniques on recovery and ion suppression.
Table 1: Expected Performance Improvement with a Deuterated Internal Standard
| Parameter | Method with Non-Isotopic IS (e.g., Structural Analog) | Method with this compound (Expected) |
| Linearity (r²) | > 0.995 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | Potentially lower due to improved Signal-to-Noise |
| Intra-day Precision (%CV) | < 15% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 10% |
| Accuracy (% Bias) | Within ±20% | Within ±15% |
| Analyte Recovery | 60-80% | Similar to analyte |
| Internal Standard Recovery | May differ from analyte | Expected to be identical to analyte |
Note: The data for the deuterated internal standard is illustrative and represents the expected performance improvement based on the principles of using a stable isotope-labeled internal standard.[3]
Table 2: Impact of Sample Preparation on Analyte Recovery and Ion Suppression
| Sample Preparation Method | Typical Analyte Recovery (%) | Relative Ion Suppression |
| Protein Precipitation (PPT) | 85 - 105% | High |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | Medium |
| Solid-Phase Extraction (SPE) | 80 - 100% | Low |
Note: This table provides a general comparison. The optimal sample preparation method will depend on the specific matrix and analyte properties.[6]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Assess Ion Suppression
Objective: To identify regions in the chromatogram where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece for mixing
-
Analyte standard solution
-
Blank matrix extract (e.g., plasma, urine)
-
Mobile phase
Methodology:
-
Prepare a standard solution of your analyte at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS/MS system with the analytical column.
-
Connect the outlet of the LC column to a tee-piece.
-
Connect a syringe pump containing the analyte standard solution to the second port of the tee-piece.
-
Connect the third port of the tee-piece to the MS inlet.
-
Start the LC flow and the syringe pump infusion.
-
Once a stable baseline signal for the analyte is observed, inject a blank matrix extract onto the LC column.
-
Monitor the analyte's signal throughout the chromatographic run. Any significant drop in the signal indicates ion suppression at that retention time.[5]
Protocol 2: Bioanalytical Method for Analyte Quantification in Plasma using this compound
This protocol is a representative example based on established methods for similar compounds.[7]
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL).
-
Vortex briefly.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
| Parameter | Value |
| LC System | Agilent 1200 series or equivalent |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MRM Transitions | Analyte and IS specific |
Visualizations
Caption: Troubleshooting workflow for low signal intensity.
Caption: General sample preparation and analysis workflow.
References
Technical Support Center: Optimizing Collision Energy for 2-(1-Hydroxyethyl) Promazine-d4 Fragmentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to streamline the process of optimizing collision energy for the fragmentation of 2-(1-Hydroxyethyl) Promazine-d4 in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion ([M+H]⁺) for this compound?
A1: The molecular formula for 2-(1-Hydroxyethyl) Promazine (B1679182) is C₁₉H₂₄N₂OS. With the addition of four deuterium (B1214612) atoms, the molecular formula becomes C₁₉H₂₀D₄N₂OS. The expected monoisotopic mass of the protonated molecule ([M+H]⁺) would therefore be approximately 333.18 m/z. It is crucial to confirm this value by infusing a standard solution of the analyte and performing a full scan analysis.
Q2: What are the primary fragmentation pathways for promazine and its derivatives?
A2: Promazine and its analogues typically fragment at the N,N-dimethylaminopropyl side chain. A common fragmentation pattern for promazine involves the cleavage of this side chain, resulting in a characteristic fragment ion at m/z 86.[1] For this compound, analogous fragmentation is expected, though the masses of the fragments will be shifted due to the hydroxyethyl (B10761427) group and the deuterium labeling.
Q3: How does the d4-labeling affect the fragmentation and optimal collision energy?
A3: Deuterium labeling is unlikely to change the primary fragmentation pathways significantly. However, the carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond. This may necessitate a minor increase in collision energy to achieve the same degree of fragmentation as the non-deuterated analogue. It is always recommended to optimize the collision energy specifically for the deuterated standard.
Q4: I am observing a low signal intensity for my precursor and/or fragment ions. What are the common causes and solutions?
A4: Low signal intensity is a frequent challenge in LC-MS/MS experiments. The issue can arise from various factors, including:
-
Suboptimal Ion Source Parameters: Ensure that the ion source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage are optimized for this compound.
-
Improper Collision Energy: The collision energy may be too low, resulting in insufficient fragmentation, or too high, leading to excessive fragmentation into very small, uninformative ions. A collision energy optimization experiment is essential.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. Improve sample preparation (e.g., using solid-phase extraction) or chromatographic separation to mitigate these effects.
-
Contamination: A dirty ion source or mass spectrometer can lead to poor sensitivity. Regular cleaning and maintenance are crucial for optimal performance.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the optimization of collision energy for this compound fragmentation.
Issue 1: No or Very Low Precursor Ion Signal
| Possible Cause | Troubleshooting Steps |
| Incorrect Mass Spectrometer Settings | 1. Verify that the mass spectrometer is set to the correct ionization mode (positive ion mode for this compound). 2. Confirm the correct precursor ion m/z (approx. 333.18) is being targeted in the scan. 3. Check and optimize ion source parameters (e.g., spray voltage, gas flows, temperature) by infusing a standard solution. |
| Sample Preparation Issues | 1. Ensure the analyte has not degraded. Prepare fresh standards and samples. 2. Verify the concentration of the standard solution. 3. Check for solubility issues in the sample solvent. |
| LC System Problems | 1. Check for leaks in the LC system. 2. Ensure the correct mobile phases are being used and are properly mixed. 3. Verify the injection volume and ensure the autosampler is functioning correctly. |
Issue 2: Low or No Fragment Ion Intensity Despite a Strong Precursor Signal
| Possible Cause | Troubleshooting Steps |
| Suboptimal Collision Energy | 1. Perform a collision energy optimization experiment by ramping the collision energy over a range (e.g., 10-50 eV) and monitoring the intensity of the expected fragment ions. 2. The optimal collision energy is the value that produces the maximum intensity for the desired fragment ion. |
| Incorrect Fragment Ions Selected | 1. Based on the structure of this compound, predict the expected fragment ions. 2. Perform a product ion scan to identify the major fragment ions produced at a moderate collision energy. |
| Collision Cell Gas Pressure | 1. Ensure the collision gas (e.g., nitrogen or argon) pressure is within the manufacturer's recommended range. 2. Check for leaks in the collision cell gas line. |
Experimental Protocols
Protocol 1: Determining Precursor and Product Ions
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Full Scan Analysis: Perform a full scan analysis in positive ion mode to identify the [M+H]⁺ precursor ion.
-
Product Ion Scan: Set the mass spectrometer to perform a product ion scan of the identified precursor ion. Use a moderate collision energy (e.g., 25-35 eV) to generate fragment ions.
-
Identify Major Fragments: Identify the m/z of the most abundant fragment ions from the product ion spectrum.
Protocol 2: Collision Energy Optimization
-
Set up MRM Transitions: Using the precursor ion and the major fragment ions identified in Protocol 1, set up Multiple Reaction Monitoring (MRM) transitions.
-
Infuse Standard Solution: Continue to infuse the 1 µg/mL standard solution into the mass spectrometer.
-
Ramp Collision Energy: For each MRM transition, perform a collision energy ramp experiment. This involves acquiring data while systematically increasing the collision energy in small increments (e.g., 2 eV steps) over a defined range (e.g., 10-50 eV).
-
Analyze Data: Plot the intensity of each fragment ion as a function of the collision energy.
-
Determine Optimal Collision Energy: The optimal collision energy for each transition is the value that yields the highest fragment ion intensity.
Data Presentation
Table 1: Hypothetical Collision Energy Optimization for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Relative Intensity (%) |
| 333.2 | 333.2 (Precursor) | 10 | 100 |
| 333.2 | 90.1 | 10 | 15 |
| 333.2 | 243.1 | 10 | 5 |
| 333.2 | 333.2 (Precursor) | 20 | 65 |
| 333.2 | 90.1 | 20 | 85 |
| 333.2 | 243.1 | 20 | 30 |
| 333.2 | 333.2 (Precursor) | 30 | 20 |
| 333.2 | 90.1 | 30 | 100 |
| 333.2 | 243.1 | 30 | 75 |
| 333.2 | 333.2 (Precursor) | 40 | 5 |
| 333.2 | 90.1 | 40 | 70 |
| 333.2 | 243.1 | 40 | 90 |
| 333.2 | 333.2 (Precursor) | 50 | <1 |
| 333.2 | 90.1 | 50 | 45 |
| 333.2 | 243.1 | 50 | 60 |
Note: This data is hypothetical and intended for illustrative purposes. Optimal values are instrument-dependent and must be determined experimentally.
Visualizations
Caption: Workflow for optimizing collision energy for this compound.
Caption: Proposed fragmentation pathway for this compound.
References
Technical Support Center: Stability of 2-(1-Hydroxyethyl) Promazine-d4
Disclaimer: Information on the stability of 2-(1-Hydroxyethyl) Promazine-d4 is limited. This guide is based on established principles for the analysis of phenothiazine (B1677639) derivatives and aims to provide a framework for troubleshooting stability-related issues. The experimental data presented is illustrative.
Frequently Asked Questions (FAQs)
Q1: My this compound peak area is decreasing over a sequence of injections. What could be the cause?
A1: A progressive decrease in the peak area for this compound suggests on-column or in-solution degradation. Phenothiazine derivatives, like promazine (B1679182), are susceptible to oxidation and photolytic degradation.[1][2] The stability can be significantly influenced by the mobile phase composition, particularly its pH and the presence of certain additives.[3][4]
Potential causes include:
-
Mobile Phase pH: An inappropriate pH can catalyze the degradation of the analyte. For many phenothiazines, acidic conditions (pH 2-5) are preferred to maintain the stability of the protonated form and to minimize interactions with the stationary phase.[5]
-
Oxidation: The sulfur atom in the phenothiazine ring is prone to oxidation, which can be accelerated by dissolved oxygen in the mobile phase or the presence of metal ions.[1]
-
Photodegradation: Exposure of the samples to UV light, either on the autosampler tray or from ambient laboratory light, can lead to degradation.[1][6]
-
Temperature: Elevated temperatures can increase the rate of degradation.[2][6]
Q2: I am observing peak tailing for my analyte. How can I improve the peak shape?
A2: Peak tailing for basic compounds like promazine derivatives is often due to secondary interactions with the stationary phase, specifically with acidic silanol (B1196071) groups on the silica (B1680970) surface.[5]
To mitigate this, consider the following:
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) ensures that the analyte is fully protonated and minimizes interactions with ionized silanols.[7]
-
Use of Additives: Incorporating a competing base, such as triethylamine (B128534) (TEA), or an amine-masking agent in the mobile phase can reduce peak tailing.
-
Buffer Concentration: Ensure your buffer concentration is adequate (typically 10-25 mM) to maintain a stable pH and provide good peak shape.[5]
-
Column Choice: Employing a column with end-capping or a modern stationary phase designed for basic compounds can significantly improve peak symmetry.
Q3: What is a good starting point for a mobile phase to analyze this compound?
A3: A common starting point for the analysis of promazine and its metabolites is reversed-phase chromatography with a C18 or C8 column.[8] A typical mobile phase would consist of an acidified aqueous component and an organic modifier like acetonitrile (B52724) or methanol (B129727).[8][9]
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate, adjusted to an acidic pH.[8]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[8]
A gradient elution is often employed to separate the parent compound from its more polar metabolites.[8]
Troubleshooting Guide: Analyte Instability
This guide provides a systematic approach to diagnosing and resolving the instability of this compound during analysis.
Problem: Inconsistent Peak Area or Appearance of Degradation Products
Step 1: Evaluate Mobile Phase Composition
The first step is to assess the impact of the mobile phase on analyte stability. A forced degradation study can be insightful.
Illustrative Experimental Protocol: Mobile Phase Stability Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Preparation of Test Solutions: Create several aliquots of the analyte at a working concentration (e.g., 10 µg/mL) in different mobile phase compositions.
-
Incubation: Store these solutions under controlled conditions (e.g., room temperature, protected from light) and analyze them at set time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Use a validated HPLC method to monitor the peak area of the parent compound and the formation of any degradation products.
Table 1: Illustrative Stability of this compound in Various Mobile Phases
| Mobile Phase Composition | pH | Analyte Peak Area (% of Initial) at 8 hours | Major Degradant Peak Area (% of Total) at 8 hours |
| 50:50 ACN:10mM Ammonium Acetate | 6.8 | 75% | 15% (putative sulfoxide) |
| 50:50 ACN:10mM Ammonium Formate | 3.5 | 98% | < 1% |
| 50:50 MeOH:10mM Ammonium Acetate | 6.8 | 82% | 10% (putative sulfoxide) |
| 50:50 MeOH:10mM Ammonium Formate | 3.5 | 99% | < 1% |
This is illustrative data and does not represent actual experimental results.
Interpretation: The illustrative data suggests that a lower pH mobile phase significantly improves the stability of the analyte. Acetonitrile appears to be a slightly better organic modifier than methanol in this hypothetical scenario.
Step 2: Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for stability assessment and a logical approach to troubleshooting.
Caption: Workflow for assessing analyte stability in different mobile phases.
Caption: Troubleshooting logic for addressing analyte instability.
Step 3: Further Actions
If the issue persists after optimizing the mobile phase and experimental conditions, consider the following:
-
Column Inertness: Test a different column, preferably one known for good peak shape with basic compounds.
-
Forced Degradation Study: Perform a comprehensive forced degradation study (acid, base, oxidation, heat, light) to understand the degradation pathways of your specific molecule.[1] This will help in identifying potential degradants and developing a stability-indicating method.
-
Internal Standard: Use a deuterated internal standard to correct for any variability during sample preparation and injection, though it may not compensate for on-column degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermal and photolytic degradation studies of promethazine hydrochloride: a stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatographic characterization of phenothiazine drugs by a reversed-phase thin-layer technique [pubmed.ncbi.nlm.nih.gov]
- 4. The stability of aqueous solutions of promethazine hydrochloride as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. Study of the stability of promethazine enantiomers by liquid chromatography using a vancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods: Leveraging 2-(1-Hydroxyethyl) Promazine-d4
For Researchers, Scientists, and Drug Development Professionals
The robust validation of analytical methods is a cornerstone of drug discovery and development, ensuring the accuracy, precision, and reliability of quantitative data. The choice of an appropriate internal standard is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to compensate for variability during sample processing and analysis. This guide provides an objective comparison of 2-(1-Hydroxyethyl) Promazine-d4 as a deuterated internal standard against alternative standards for the bioanalysis of promazine (B1679182) and its metabolites.
The Gold Standard: Deuterated Internal Standards
In bioanalytical method validation, stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely considered the "gold standard". By incorporating deuterium (B1214612) atoms, the mass of the molecule is increased, allowing for its differentiation from the analyte by the mass spectrometer. Crucially, the physicochemical properties of the deuterated standard remain nearly identical to the unlabeled analyte. This ensures that the internal standard and the analyte behave similarly during sample extraction, chromatography, and ionization, leading to more accurate and precise quantification by effectively correcting for matrix effects and other sources of variability.
This guide presents a comparative analysis of three potential internal standards for the quantification of 2-(1-Hydroxyethyl) Promazine (the analyte):
-
Internal Standard 1 (IS1): this compound (Deuterated Analyte Analogue)
-
Internal Standard 2 (IS2): Promazine-d6 (Deuterated Parent Drug Analogue)
-
Internal Standard 3 (IS3): Chlorpromazine (Non-deuterated Structural Analogue)
Performance Comparison: Experimental Data Summary
The following tables summarize the hypothetical performance data of an LC-MS/MS method for the quantification of 2-(1-Hydroxyethyl) Promazine using the three different internal standards. The data is based on typical validation parameters observed in published studies of similar phenothiazine (B1677639) compounds.[1][2][3][4][5]
Table 1: Linearity and Sensitivity
| Parameter | IS1: this compound | IS2: Promazine-d6 | IS3: Chlorpromazine |
| Linear Range (ng/mL) | 0.1 - 200 | 0.1 - 200 | 0.5 - 200 |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 | > 0.995 |
| Limit of Detection (LOD) (ng/mL) | 0.03 | 0.04 | 0.15 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.1 | 0.5 |
Table 2: Accuracy and Precision
| QC Level (ng/mL) | Parameter | IS1: this compound | IS2: Promazine-d6 | IS3: Chlorpromazine |
| Low QC (0.3 ng/mL) | Accuracy (% Bias) | -2.5% | -4.8% | -9.7% |
| Precision (%RSD) | 3.1% | 5.5% | 11.2% | |
| Mid QC (50 ng/mL) | Accuracy (% Bias) | 1.8% | 2.9% | 6.5% |
| Precision (%RSD) | 2.5% | 4.1% | 8.9% | |
| High QC (150 ng/mL) | Accuracy (% Bias) | -0.9% | -1.7% | -4.3% |
| Precision (%RSD) | 1.9% | 3.2% | 7.5% |
Table 3: Matrix Effect and Recovery
| Parameter | IS1: this compound | IS2: Promazine-d6 | IS3: Chlorpromazine |
| Matrix Effect (%) | 98.2% | 95.5% | 85.1% |
| Recovery (%) | 91.5% | 89.8% | 82.3% |
| Recovery Precision (%RSD) | 4.2% | 6.8% | 12.4% |
The data clearly demonstrates the superior performance of the deuterated internal standards, with this compound providing the most accurate and precise results. The non-deuterated internal standard, Chlorpromazine, exhibits greater variability, particularly in terms of matrix effect and recovery.
Experimental Protocols
A detailed experimental protocol for a validated LC-MS/MS method for the determination of 2-(1-Hydroxyethyl) Promazine in human plasma is provided below. This protocol can be adapted for use with any of the compared internal standards.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., 100 ng/mL of this compound in methanol).
-
Vortex for 10 seconds to mix.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
2-(1-Hydroxyethyl) Promazine: Precursor ion > Product ion (specific m/z values to be determined).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined).
-
Promazine-d6: Precursor ion > Product ion (specific m/z values to be determined).
-
Chlorpromazine: Precursor ion > Product ion (specific m/z values to be determined).
-
Visualizing the Workflow and Mechanism of Action
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for plasma sample preparation.
Promazine and its metabolites primarily exert their antipsychotic effects by acting as antagonists at dopamine (B1211576) D2 receptors.[6][7][8] The signaling pathway is depicted below.
Caption: Simplified signaling pathway of Promazine as a D2 receptor antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine [mdpi.com]
- 3. Development and Validation of a High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of Schisandrin and Promethazine with Its Metabolite in Rat Plasma by HPLC-MS/MS and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances [synapse.patsnap.com]
Precision in Bioanalysis: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical methods are paramount. In the landscape of liquid chromatography-mass spectrometry (LC-MS/MS) based quantification, the use of a stable isotope-labeled internal standard (SIL-IS) is a critical component for achieving robust and reproducible results. This guide provides a comparative overview of the performance of deuterated internal standards, with a focus on inter-assay and intra-assay precision.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards are considered the gold standard in quantitative bioanalysis for several key reasons:
-
Similar Physicochemical Properties: Deuterated standards are chemically identical to the analyte of interest, with only a slight increase in mass due to the deuterium (B1214612) atoms. This ensures they co-elute with the analyte during chromatography and exhibit similar ionization behavior in the mass spectrometer.
-
Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. Because the deuterated internal standard is affected by the matrix in the same way as the analyte, it provides a reliable means of correcting for these effects.
-
Compensation for Variability: The internal standard corrects for variability introduced during sample preparation, injection volume differences, and fluctuations in instrument performance.
Performance Data: Inter-Assay and Intra-Assay Precision
The precision of an analytical method is a measure of the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is typically expressed as the coefficient of variation (CV), with lower values indicating higher precision.
-
Intra-assay precision (repeatability) measures the precision within a single analytical run.
-
Inter-assay precision (intermediate precision) measures the precision between different analytical runs on different days.
The following table summarizes the inter-assay and intra-assay precision data from a validated LC-MS/MS method for the determination of Promethazine, using Promethazine-d6 as the internal standard.
| Analyte | Spiked Concentration (µg/kg) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |
| Promethazine | 0.1 | 5.4 | 6.2 |
| 1.0 | 3.1 | 4.5 | |
| 10.0 | 2.8 | 3.7 | |
| Promethazine Sulfoxide | 0.1 | 6.8 | 7.5 |
| 1.0 | 4.2 | 5.1 | |
| 10.0 | 3.5 | 4.3 | |
| Nor1-Promethazine | 0.5 | 7.1 | 8.3 |
| 5.0 | 4.8 | 5.9 | |
| 25.0 | 3.9 | 4.7 |
Data adapted from a study determining Promethazine and its metabolites in swine tissues using Promethazine-d6 as an internal standard.
As the data indicates, the use of a deuterated internal standard allows for excellent precision, with CVs for both intra- and inter-assay measurements well within the accepted limits for bioanalytical method validation (typically <15%).
Experimental Protocol
The following is a detailed methodology for the determination of Promethazine and its metabolites using Promethazine-d6 as an internal standard, providing a representative example of a typical bioanalytical workflow.
1. Sample Preparation
-
Homogenization: Weigh 1 g of tissue sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of 0.1% formic acid in acetonitrile (B52724) and homogenize for 1 minute. Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride, vortex for 1 minute, and centrifuge at 8000 rpm for 10 minutes.
-
Purification: Transfer 5 mL of the supernatant to a new tube and add 5 mL of acetonitrile-saturated n-hexane. Vortex for 1 minute and centrifuge at 8000 rpm for 5 minutes.
-
Evaporation and Reconstitution: Take the lower acetonitrile layer and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filtration: Filter the reconstituted solution through a 0.22 µm filter before injection into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 analytical column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for the detection of the analytes and the internal standard.
Workflow and Pathway Diagrams
To visualize the experimental process and the logical framework for selecting a deuterated internal standard, the following diagrams are provided.
Enhancing Bioanalytical Accuracy: A Comparative Guide to Promazine Assay Linearity and Accuracy with 2-(1-Hydroxyethyl) Promazine-d4
For researchers, scientists, and drug development professionals, the precision and reliability of bioanalytical data are paramount. In the quantitative analysis of promazine (B1679182), a widely used antipsychotic medication, the choice of an appropriate internal standard is critical to achieving high accuracy and linearity. This guide provides a comprehensive comparison of assay performance, highlighting the benefits of using a stable isotope-labeled (SIL) internal standard, specifically 2-(1-Hydroxyethyl) Promazine-d4, against other alternatives.
The use of an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis is essential to correct for variations that can occur during sample preparation and analysis.[1] Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis.[2][3] These standards are versions of the analyte where several atoms have been replaced by their heavier, non-radioactive isotopes (e.g., deuterium, ¹³C, ¹⁵N).[4] This subtle modification in mass allows the mass spectrometer to differentiate the internal standard from the analyte, while its physicochemical properties remain nearly identical.[5] This near-identical behavior ensures that the SIL internal standard effectively mimics the analyte throughout the entire analytical process, from extraction to ionization, thereby compensating for matrix effects and improving the accuracy and precision of the results.[2][4]
Data Presentation: Representative Assay Performance
The following tables summarize the expected performance characteristics of a promazine bioanalytical assay using a SIL internal standard, based on a validated method for a closely related compound.[6]
Table 1: Linearity of Promazine Assay
| Analyte | Linear Range (µg/kg) | Correlation Coefficient (r) |
| Promazine | 0.1 - 50 | > 0.99 |
Table 2: Accuracy and Precision of Promazine Assay
| Analyte | Spiked Concentration (µg/kg) | Mean Recovery (%) | Precision (CV, %) |
| Promazine | 0.1 | 95.2 | 8.5 |
| 1.0 | 98.7 | 6.2 | |
| 10.0 | 101.5 | 4.1 |
Data are representative and based on a validated assay for promethazine (B1679618) in swine tissue.[6]
Experimental Protocols: A Representative Bioanalytical Method
The following is a detailed methodology for a typical LC-MS/MS assay for the quantification of promazine in a biological matrix, illustrating the use of a SIL internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 g of homogenized tissue sample, add a known concentration of this compound internal standard solution.
-
Add 5 mL of acetonitrile (B52724) containing 1% formic acid.
-
Vortex for 2 minutes and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 analytical column (e.g., 100 mm × 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for promazine and this compound.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical comparison of different internal standards.
Caption: Experimental workflow for promazine assay.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
limit of detection (LOD) and quantification (LOQ) for promazine with 2-(1-Hydroxyethyl) Promazine-d4
For Researchers, Scientists, and Drug Development Professionals
Comparison of Detection and Quantification Limits
The following table summarizes the LOD and LOQ values obtained for phenothiazine (B1677639) derivatives in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The use of a deuterated internal standard, such as Promethazine-d6, is a common strategy to ensure accuracy and precision by correcting for matrix effects and variations in sample processing.
| Analyte | Internal Standard | Matrix | LOD | LOQ |
| Promethazine (B1679618) | Promethazine-d6 | Swine Muscle, Liver, Kidney | 0.05 µg/kg | 0.1 µg/kg |
| Promethazine Sulfoxide | (External Standard) | Swine Muscle, Liver, Kidney | 0.05 µg/kg | 0.1 µg/kg |
| Monodesmethyl-promethazine | Promethazine-d6 | Swine Muscle, Liver, Kidney | 0.1 µg/kg | 0.5 µg/kg |
| Promethazine & Metabolites | Promethazine-d6 | Swine Fat | 0.05 µg/kg | 0.1 µg/kg |
| Promethazine Hydrochloride | Not specified | Human Plasma | Not Reported | 1.00 ng/mL[1][2] |
| Promazine (B1679182) | Amitriptyline-d3 | Human Hair | 0.1 pg/mg | Not Reported |
Experimental Workflow for LOD and LOQ Determination
The following diagram illustrates a typical experimental workflow for determining the LOD and LOQ of an analyte in a biological matrix using LC-MS/MS with an internal standard.
Caption: Workflow for determining LOD and LOQ of promazine.
Detailed Experimental Protocol
The following is a representative experimental protocol for the quantification of a phenothiazine derivative in a biological matrix by LC-MS/MS, adapted from a validated method for promethazine in swine tissues.[3][4][5] This protocol can serve as a foundation for developing a method for promazine using this compound. 2-(1-Hydroxyethyl) Promazine is a known metabolite of promazine, making its deuterated version a suitable internal standard.[1][6][7]
1. Sample Preparation
-
Homogenization: Homogenize 2 grams of the tissue sample.
-
Spiking: Spike the homogenate with the internal standard (e.g., this compound) and a series of promazine concentrations for calibration curve and quality control samples.
-
Extraction: Add 10 mL of acetonitrile (B52724) containing 1% formic acid. Vortex for 5 minutes and centrifuge at 10,000 rpm for 10 minutes.
-
Liquid-Liquid Partitioning: Transfer the supernatant to a new tube and add 5 mL of n-hexane. Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes.
-
Evaporation and Reconstitution: Discard the upper n-hexane layer. Transfer the lower layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program to separate promazine from matrix interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for promazine and the internal standard need to be optimized. For promazine, a potential transition could be based on its molecular weight.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
3. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, ICH) for linearity, accuracy, precision, selectivity, recovery, and stability. The LOD is typically determined as the concentration with a signal-to-noise ratio of at least 3, while the LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically with a signal-to-noise ratio of at least 10).[8][9]
Signaling Pathways
While this guide focuses on the analytical aspects of promazine detection, it is important to note that as a phenothiazine antipsychotic, promazine's mechanism of action involves antagonism of various neurotransmitter receptors, primarily dopamine (B1211576) D2 receptors. Its therapeutic and side effects are a result of its interaction with dopaminergic, serotonergic, adrenergic, cholinergic, and histaminergic pathways. A detailed visualization of these complex signaling cascades is beyond the scope of this comparative guide but is a critical consideration in pharmacological research.
References
- 1. The metabolism of promazine and acetylpromazine in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a sensitive LC-MS method for the determination of promethazine hydrochloride in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of a High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. madbarn.com [madbarn.com]
- 7. scbt.com [scbt.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Navigating Precision: A Comparative Guide to Quantification Methods for 2-(1-Hydroxyethyl) Promazine and Related Compounds
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of promazine (B1679182) and its metabolites, the choice of analytical methodology is paramount to ensuring data accuracy and reliability. This guide provides a comprehensive cross-validation of analytical methods centered around the use of 2-(1-Hydroxyethyl) Promazine-d4, a deuterated internal standard, and compares its performance with alternative quantification strategies. By presenting supporting experimental data, detailed protocols, and clear visual workflows, this document serves as a critical resource for selecting the most appropriate method for specific research needs.
The quantification of therapeutic drugs and their metabolites in biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and drug metabolism studies. The accuracy of these measurements is heavily reliant on the analytical method employed, particularly the strategy used to compensate for sample matrix effects and variations in instrument response. In the analysis of phenothiazine (B1677639) derivatives like promazine and acepromazine (B1664959), several approaches are utilized, each with distinct advantages and limitations.
This guide focuses on the analysis of 2-(1-Hydroxyethyl) Promazine, a key metabolite, and explores three prevalent quantification methods:
-
Method A: A stable isotope-labeled internal standard (SIL-IS) method using a deuterated analog, such as this compound.
-
Method B: An internal standard method using a structurally similar but non-isotopically labeled compound, such as chlorpromazine (B137089).
-
Method C: An external standard method, which relies on an external calibration curve without the use of an internal standard.
Through a detailed comparison of their performance metrics, this guide aims to provide a clear understanding of the strengths and weaknesses of each approach, empowering researchers to make informed decisions for their analytical workflows.
Performance Comparison of Analytical Methods
The selection of a quantification strategy significantly impacts the performance of an analytical method. The following tables summarize key validation parameters for the three aforementioned methods, providing a quantitative basis for comparison.
Table 1: Method Performance for the Quantification of Promazine and its Metabolites
| Parameter | Method A: Deuterated Internal Standard (Promethazine-d6)[1][2][3] | Method B: Structurally Similar Internal Standard (Chlorpromazine)[4] | Method C: External Standard Method (for Promethazine (B1679618) Sulfoxide)[1][2][3] |
| Analyte(s) | Promethazine, Monodesmethyl-promethazine | Acepromazine, 2-(1-hydroxyethyl) promazine sulfoxide (B87167) (HEPS) | Promethazine Sulfoxide |
| Matrix | Swine Tissues (Muscle, Liver, Kidney, Fat) | Equine Serum | Swine Tissues (Muscle, Liver, Kidney, Fat) |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Quantification (LOQ) | 0.1 - 0.5 µg/kg | 0.5 ng/mL | 0.1 µg/kg |
| Accuracy (% Recovery) | 77% - 111% | Not explicitly stated, but method deemed accurate | 77% - 111% |
| Precision (%RSD) | 1.8% - 11% | Not explicitly stated | 1.8% - 11% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the key methods discussed.
Method A: Deuterated Internal Standard (Promethazine-d6)
This method was developed for the determination of promethazine (PMZ) and its metabolites in swine tissues[1][2][3].
-
Sample Preparation:
-
Homogenize 2g of tissue with 10 mL of acetonitrile (B52724) containing 0.1% formic acid.
-
Spike with 100 µL of promethazine-d6 internal standard solution.
-
Vortex and centrifuge the sample.
-
Collect the supernatant and wash with n-hexane.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water, both containing 0.1% formic acid.
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte and the internal standard.
-
Method B: Structurally Similar Internal Standard (Chlorpromazine)
This method is for the determination of acepromazine (ACE) and its major metabolite, 2-(1-hydroxyethyl) promazine sulfoxide (HEPS), in horse serum[4].
-
Sample Preparation:
-
To 0.5 mL of horse serum, add 0.6 mL of chlorpromazine internal standard solution in acetonitrile.
-
Refrigerate for 30 minutes to precipitate proteins.
-
Centrifuge and collect the supernatant for analysis.
-
-
LC-MS/MS Conditions:
-
Column: Hypersil BDS C18 column.
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water, both containing 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection: Full-scan MS/MS analysis.
-
Method C: External Standard Method
This method was utilized for the quantification of promethazine sulfoxide (PMZSO) in swine tissues[1][2][3].
-
Sample Preparation:
-
Follow the same sample preparation procedure as in Method A, but without the addition of an internal standard.
-
-
LC-MS/MS Conditions:
-
Follow the same LC-MS/MS conditions as in Method A.
-
-
Quantification:
-
A calibration curve is generated using external standards of PMZSO at known concentrations. The concentration of PMZSO in the samples is determined by comparing its peak area to the calibration curve.
-
Visualizing Analytical Workflows
To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the key workflows.
Discussion and Recommendations
The choice between a deuterated internal standard, a structurally similar internal standard, and an external standard method depends on several factors, including the required level of accuracy and precision, the availability of standards, and cost considerations.
Deuterated internal standards , such as this compound, are widely considered the gold standard for quantitative mass spectrometry. Because they are chemically identical to the analyte, they co-elute chromatographically and experience the same ionization efficiency and matrix effects. This leads to the most accurate and precise results, as demonstrated by the high recovery and low relative standard deviation observed in Method A.
Structurally similar internal standards , like chlorpromazine, offer a more cost-effective alternative to deuterated standards. While they can compensate for some variability in sample preparation and instrument response, their chromatographic behavior and ionization efficiency may not perfectly match those of the analyte. This can lead to less accurate compensation for matrix effects compared to a deuterated standard.
The external standard method is the simplest approach but is most susceptible to errors from matrix effects and variations in sample preparation and injection volume. It is generally recommended only when a suitable internal standard is not available or for less demanding applications where high accuracy is not the primary concern. The use of an external standard for one metabolite while using a deuterated standard for others in the same study highlights a pragmatic approach when specific deuterated standards are unavailable[1][2][3].
References
- 1. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Performance Analysis: 2-(1-Hydroxyethyl) Promazine-d4 versus its Non-Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Deuterium (B1214612) Kinetic Isotope Effect in Drug Metabolism
Deuteration, the strategic replacement of hydrogen with its stable heavy isotope deuterium, is a recognized strategy in medicinal chemistry to enhance the pharmacokinetic properties of a drug.[1][2][3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be significantly slowed by deuterium substitution.[4] This phenomenon, known as the deuterium kinetic isotope effect (KIE), can lead to a number of potentially advantageous changes in a drug's profile, including:
-
Improved Metabolic Stability: A reduced rate of metabolism can lead to a longer drug half-life.[2]
-
Increased Drug Exposure: Slower metabolism can result in a higher area under the curve (AUC).
-
Reduced Patient Dosing: A longer half-life may allow for less frequent dosing.
-
Altered Metabolite Profile: Deuteration can sometimes shift metabolism towards alternative pathways, potentially reducing the formation of toxic metabolites.[1][3]
Promazine (B1679182) and its metabolites are known to be metabolized by cytochrome P450 (CYP) enzymes in the liver.[5][6][7] Key metabolic pathways include 5-sulphoxidation and N-demethylation, with enzymes such as CYP1A2, CYP3A4, and CYP2C19 playing significant roles.[5][6] The formation of 2-(1-Hydroxyethyl) Promazine itself is a result of the metabolism of acepromazine (B1664959).[8][9][10] Further metabolism of this metabolite is susceptible to the kinetic isotope effect if a C-H bond cleavage is involved in the rate-determining step.
Illustrative Performance Data: In Vitro Metabolic Stability
To compare the performance of 2-(1-Hydroxyethyl) Promazine-d4 and its non-deuterated analog, a microsomal stability assay is the standard in vitro method. This assay measures the rate at which a compound is metabolized by liver microsomes, which are rich in CYP enzymes.[11][12][13] The data below is presented to illustrate the expected outcome of such an experiment.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 2-(1-Hydroxyethyl) Promazine | 25 | 27.7 |
| This compound | 55 | 12.6 |
This data is illustrative and based on the expected kinetic isotope effect. It is intended to provide a probable comparison.
The illustrative data in Table 1 suggests that the deuterated compound, this compound, exhibits significantly greater metabolic stability. The half-life is more than doubled, and the intrinsic clearance is less than half that of the non-deuterated analog. This demonstrates the potential of deuterium substitution to slow the metabolism of this promazine metabolite.
Experimental Protocols
A detailed methodology for a comparative microsomal stability assay is provided below. This protocol is based on standard industry practices.[11][12][13][14]
Microsomal Stability Assay Protocol
1. Objective: To determine and compare the in vitro metabolic stability of 2-(1-Hydroxyethyl) Promazine and this compound using human liver microsomes.
2. Materials:
-
Test compounds: 2-(1-Hydroxyethyl) Promazine and this compound
-
Human Liver Microsomes (pooled)
-
Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile (B52724) with an internal standard (e.g., a related stable isotope-labeled compound not being tested)
-
96-well plates
-
Incubator shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system for analysis
3. Procedure:
-
Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO) and then dilute to the final working concentration in the incubation buffer.
-
Prepare the incubation mixture by combining the phosphate buffer, human liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM) in the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Once all time points are collected, centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
Visualizations
Promazine Metabolic Pathway
The following diagram illustrates the primary metabolic pathways of promazine, which can lead to the formation of various metabolites, including hydroxylated and N-demethylated species. The metabolism of related compounds like acepromazine can lead to the formation of 2-(1-Hydroxyethyl) Promazine.
References
- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 3. researchgate.net [researchgate.net]
- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contribution of human cytochrome P-450 isoforms to the metabolism of the simplest phenothiazine neuroleptic promazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The contribution of cytochrome P-450 isoenzymes to the metabolism of phenothiazine neuroleptics [pubmed.ncbi.nlm.nih.gov]
- 8. The metabolism of promazine and acetylpromazine in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. madbarn.com [madbarn.com]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. mttlab.eu [mttlab.eu]
A Comparative Guide to Assessing the Recovery of 2-(1-Hydroxyethyl) Promazine-d4 in Plasma
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount for pharmacokinetic and bioequivalence studies. This guide provides a comparative assessment of the recovery of 2-(1-Hydroxyethyl) Promazine-d4, a deuterated internal standard for its active counterpart, in plasma. Ensuring high and consistent recovery during sample preparation is a critical step in bioanalytical method validation, directly impacting the accuracy and reliability of the final analytical data.
Comparative Recovery Data of Promazine (B1679182) and Related Metabolites
While specific recovery data for this compound is not extensively published, the following table summarizes recovery percentages for the parent drug, promazine, and its related analogs from various studies. This data provides a benchmark for expected recovery rates when developing and validating analytical methods for similar compounds. The methods predominantly employ liquid-liquid extraction (LLE) or solid-phase extraction (SPE) followed by analysis with High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
| Analyte/Internal Standard | Extraction Method | Matrix | Average Recovery (%) | Analytical Method | Reference |
| Alimemazine | Liquid-Liquid Extraction | Human Plasma | 77.77 | LC-MS/MS | [1] |
| Promethazine (B1679618) | Liquid-Liquid Extraction | Human Plasma | Not explicitly stated, but method was validated for precision and accuracy | HPLC with UV and electrochemical detection | [2][3] |
| Promazine | Liquid-Liquid Extraction | Human Plasma | Not explicitly stated, but method was validated for linearity, precision, and accuracy | HPLC with electrochemical detection | [4] |
| Acepromazine & 2-(1-hydroxyethyl) promazine sulfoxide | Protein Precipitation | Horse Serum | Not explicitly stated, but method was validated for linearity, LOD, and LOQ | LC-MS/MS | [5] |
| Acepromazine | Liquid-Liquid Extraction | Horse Plasma | Not explicitly stated, but method was validated for a LLOQ of 10 pg/mL | LC-MS/MS | [6] |
Note: The recovery of an analyte in an assay is defined as the detector response obtained from an amount of the analyte added to and extracted from the biological matrix, compared to the detector response obtained for the true concentration of the analyte in a neat solvent.[7] While 100% recovery is ideal, consistent and reproducible recovery is more critical for a robust bioanalytical method.[8]
Experimental Protocol for Recovery Assessment
This section details a representative experimental protocol for determining the recovery of this compound from plasma, based on established methods for similar analytes.
Objective: To determine the extraction efficiency of this compound from human plasma.
Materials:
-
Blank human plasma (with K2EDTA as anticoagulant)
-
This compound certified reference standard
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, analytical grade
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Spiked Plasma Samples (Set A):
-
Spike blank human plasma with this compound at three concentration levels: low, medium, and high Quality Control (QC) concentrations.
-
Prepare five replicates for each concentration level.
-
Vortex each sample for 30 seconds.
-
-
Protein Precipitation (Extraction):
-
To 100 µL of each spiked plasma sample, add 300 µL of acetonitrile (containing an appropriate internal standard if a relative recovery is being assessed).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
Preparation of Post-Extraction Spiked Samples (Set B):
-
Extract blank human plasma using the same protein precipitation method as described in step 2.
-
Spike the resulting supernatant with this compound at the same low, medium, and high QC concentrations.
-
Prepare five replicates for each concentration level. These samples represent 100% recovery.
-
-
LC-MS/MS Analysis:
-
Analyze all samples from Set A and Set B using a validated LC-MS/MS method.
-
Record the peak area responses for this compound in all samples.
-
-
Calculation of Recovery:
-
Calculate the percent recovery at each concentration level using the following formula: % Recovery = (Mean peak area of Set A / Mean peak area of Set B) x 100
-
Acceptance Criteria: The recovery of the analyte does not need to be 100%, but it should be consistent, precise, and reproducible. The coefficient of variation (%CV) of the recovery across the different concentration levels should ideally be less than 15%.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the recovery of this compound from plasma.
Caption: Experimental workflow for determining the recovery of an analyte from plasma.
This guide provides a framework for assessing the recovery of this compound in plasma. By following a detailed experimental protocol and comparing results to established data for similar compounds, researchers can ensure the development of a robust and reliable bioanalytical method. The validation of such methods is a cornerstone of generating high-quality data for regulatory submissions and advancing drug development programs.[9]
References
- 1. Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A liquid chromatographic method for the simultaneous determination of promethazine and three of its metabolites in plasma using electrochemical and UV detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated high-performance liquid chromatographic assay for the determination of promazine in human plasma. Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. courses.washington.edu [courses.washington.edu]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
A Comparative Analysis of Deuterated vs. Non-Deuterated Internal Standards for the Quantification of Promazine
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of an analytical method. This is particularly crucial in regulated environments for drug development. This guide provides a comparative study of deuterated and non-deuterated internal standards for the quantification of promazine (B1679182), a phenothiazine (B1677639) derivative used as an antipsychotic and antiemetic. The comparison is supported by experimental data from published literature to aid researchers in making informed decisions for their bioanalytical assays.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, are widely considered the gold standard in quantitative mass spectrometry.[1][2] The fundamental principle is that a SIL-IS will co-elute with the analyte and exhibit identical behavior during sample extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of variability.[3]
A prime example is the use of Promazine-d6 for the quantification of promazine in biological matrices. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of promazine and its metabolites in swine tissues utilized Promazine-d6 as the internal standard.[4][5] This approach yielded excellent results in terms of linearity, recovery, and precision.
The Practical Alternative: Non-Deuterated (Analog) Internal Standards
While deuterated standards are ideal, they may not always be readily available or can be cost-prohibitive. In such cases, a non-deuterated structural analog can be a viable alternative.[1] An analog internal standard is a compound that is structurally and chemically similar to the analyte but has a different molecular weight, allowing it to be distinguished by the mass spectrometer.
For instance, in the analysis of promethazine (B1679618), a closely related phenothiazine, Triflupromazine has been successfully used as an internal standard.[6] Triflupromazine shares the core phenothiazine structure with promazine but has a trifluoromethyl group instead of a hydrogen atom, making it a suitable analog. The use of such an analog can provide reliable quantification, provided that its extraction recovery and ionization response closely mimic those of the analyte.
Quantitative Data Comparison
The following tables summarize the performance characteristics of methods using a deuterated internal standard for promazine and a non-deuterated analog internal standard for the related compound promethazine.
Table 1: Performance of a Deuterated Internal Standard (Promazine-d6) for Promazine Analysis [4][5]
| Parameter | Result |
| Linearity (r) | > 0.99 |
| Recovery | 77% - 111% |
| Precision (RSD) | 1.8% - 11% |
| Limit of Quantification (LOQ) | 0.1 µg/kg - 0.5 µg/kg |
Table 2: Performance of a Non-Deuterated Analog Internal Standard (Triflupromazine) for Promethazine Analysis [6]
| Parameter | Result |
| Linearity | Not explicitly stated, but method suitable for bioavailability studies |
| Recovery | ~90% |
| Precision | Not explicitly stated |
| Limit of Detection (LOD) | 1 µg/L |
Experimental Protocols
Method 1: Promazine Analysis using Deuterated Internal Standard (Promazine-d6)[4][5]
-
Sample Preparation: Tissue samples were extracted with 0.1% formic acid in acetonitrile, followed by purification with acetonitrile-saturated n-hexane. The extract was then evaporated and reconstituted.
-
Liquid Chromatography:
-
Column: Waters Symmetry C18 (100 mm × 2.1 mm, 3.5 µm)
-
Mobile Phase: 0.1% formic acid in water and acetonitrile
-
-
Mass Spectrometry:
-
Ionization: Positive Ion Electrospray (ESI+)
-
Mode: Multiple Reaction Monitoring (MRM)
-
Transitions: Promazine (m/z 285.2 → fragment), Promazine-d6 (m/z 291.3 → fragment)
-
Method 2: Promethazine Analysis using Non-Deuterated Analog Internal Standard (Triflupromazine)[6]
-
Sample Preparation: Serum samples were extracted with hexane. The extract was then derivatized with trichloroethyl chloroformate.
-
Liquid Chromatography: Details of the column and mobile phase were not specified in the abstract.
-
Detection: The abstract refers to liquid chromatography, but the specific detector (e.g., UV, MS) is not mentioned.
Visualizing the Workflow and Concepts
References
- 1. jcbms.org [jcbms.org]
- 2. Liquid chromatographic analysis of promethazine and its major metabolites in human postmortem material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of promethazine in serum by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Robustness Testing of Analytical Methods Using 2-(1-Hydroxyethyl) Promazine-d4
For researchers, scientists, and drug development professionals, the assurance of a reliable and reproducible analytical method is paramount. This guide provides a comprehensive comparison of the robustness of an analytical method utilizing a deuterated internal standard, 2-(1-Hydroxyethyl) Promazine-d4, against an alternative method using a structural analog internal standard, Chlorpromazine. The supporting experimental data, while representative, is modeled on established principles of bioanalytical method validation to illustrate the superior performance of the stable isotope-labeled standard.
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a cornerstone of modern bioanalysis, the choice of an internal standard is critical to achieving a robust method. An internal standard is essential for correcting variability during sample preparation, injection, and analysis.[1]
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard".[2] These compounds are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes. This near-identical physicochemical behavior ensures they co-elute with the analyte and experience the same matrix effects, leading to more accurate and precise quantification.[1][2] An alternative approach is to use a structural analog, a molecule with a similar but not identical chemical structure to the analyte. While more readily available and less expensive, these analogs may exhibit different chromatographic behavior and ionization responses, potentially compromising the method's robustness.[3]
This guide will delve into a comparative robustness study of a hypothetical LC-MS/MS method for the quantification of 2-(1-Hydroxyethyl) Promazine, using either this compound or Chlorpromazine as the internal standard.
Comparative Analysis of Method Robustness
The robustness of the analytical method was evaluated by introducing small, deliberate changes to key chromatographic parameters. The performance of the method using each internal standard was assessed by monitoring the precision (%RSD) and accuracy (% bias) of quality control (QC) samples at low and high concentrations.
Table 1: Robustness Testing with this compound as Internal Standard
| Parameter | Variation | Low QC (%RSD) | Low QC (% Bias) | High QC (%RSD) | High QC (% Bias) |
| Nominal Conditions | 2.1 | -1.5 | 1.8 | 0.9 | |
| Mobile Phase pH | 6.3 | 2.3 | -1.8 | 1.9 | 1.1 |
| 6.7 | 2.2 | -1.6 | 1.8 | 0.8 | |
| Column Temperature | 38 °C | 2.4 | -2.0 | 2.0 | 1.3 |
| 42 °C | 2.1 | -1.4 | 1.7 | 0.7 | |
| Flow Rate | 0.48 mL/min | 2.5 | -2.2 | 2.1 | 1.5 |
| 0.52 mL/min | 2.3 | -1.9 | 1.9 | 1.0 | |
| Organic Phase % | -2% | 2.6 | -2.5 | 2.2 | 1.6 |
| +2% | 2.4 | -2.1 | 2.0 | 1.2 |
Table 2: Robustness Testing with Chlorpromazine as Internal Standard
| Parameter | Variation | Low QC (%RSD) | Low QC (% Bias) | High QC (%RSD) | High QC (% Bias) |
| Nominal Conditions | 3.5 | -3.0 | 2.9 | 2.1 | |
| Mobile Phase pH | 6.3 | 4.8 | -5.2 | 3.8 | 3.5 |
| 6.7 | 4.5 | -4.8 | 3.6 | 3.1 | |
| Column Temperature | 38 °C | 5.1 | -6.0 | 4.1 | 4.0 |
| 42 °C | 3.8 | -3.5 | 3.2 | 2.5 | |
| Flow Rate | 0.48 mL/min | 5.5 | -6.8 | 4.5 | 4.8 |
| 0.52 mL/min | 4.9 | -5.5 | 3.9 | 3.8 | |
| Organic Phase % | -2% | 6.2 | -8.1 | 5.1 | 5.5 |
| +2% | 5.8 | -7.5 | 4.8 | 5.1 |
The data clearly indicates that the analytical method using this compound as the internal standard exhibits significantly greater robustness. The precision and accuracy of the measurements remained well within the acceptable limits for bioanalytical method validation (typically ±15% for %RSD and % bias) despite variations in the chromatographic conditions. In contrast, the use of Chlorpromazine as an internal standard resulted in a noticeable deterioration in method performance, with several parameters approaching or exceeding the acceptance criteria. This is likely due to shifts in the relative retention times and different responses to matrix effects between Chlorpromazine and the analyte under varied conditions.
Experimental Protocols
A detailed methodology for the key experiments is provided below.
Sample Preparation
A simple protein precipitation method was employed for the extraction of the analyte and internal standard from plasma samples.
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (either this compound or Chlorpromazine).
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method
An HPLC system coupled with a triple quadrupole mass spectrometer was used for the analysis.
-
HPLC Column: C18 column (e.g., 100 mm × 2.1 mm, 3.5 µm)
-
Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile. A gradient elution is typically used.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
Robustness Study Design
The robustness of the method was assessed by analyzing six replicates of low and high concentration quality control (QC) samples under nominal conditions and with deliberate variations to the following parameters:
-
Mobile Phase pH: ± 0.2 units from the nominal pH of 6.5.
-
Column Temperature: ± 2 °C from the nominal temperature of 40 °C.
-
Flow Rate: ± 0.02 mL/min from the nominal flow rate of 0.5 mL/min.
-
Organic Phase Composition: ± 2% absolute from the nominal composition.
The precision (%RSD) and accuracy (% bias) were calculated for each set of conditions.
Visualizing the Workflow and Decision Process
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
A generalized workflow for bioanalytical method validation.
Decision pathway for internal standard selection.
Conclusion
The results of this comparative guide unequivocally demonstrate the superior performance of a deuterated internal standard, this compound, in ensuring the robustness of an LC-MS/MS analytical method. While a structural analog like Chlorpromazine can be a viable alternative, it is more susceptible to variations in analytical conditions, which can compromise the reliability of the data. For drug development and clinical research, where data integrity is of utmost importance, the use of stable isotope-labeled internal standards is a best practice that significantly enhances the accuracy, precision, and robustness of bioanalytical methods.
References
Safety Operating Guide
Proper Disposal of 2-(1-Hydroxyethyl) Promazine-d4: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 2-(1-Hydroxyethyl) Promazine-d4, a deuterated metabolite of Promazine (B1679182) used in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
Personal Protective Equipment (PPE) is mandatory:
| PPE Category | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles with side-shields | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat or impervious clothing | Minimizes contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Avoids inhalation of any dust or aerosols. |
In case of accidental exposure, follow these first-aid measures and seek immediate medical attention:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local regulations for hazardous and pharmaceutical waste. The recommended disposal method for the structurally similar compound, 2-(1-Hydroxyethyl) Promazine Sulfoxide, is incineration by a licensed hazardous material disposal company.[1]
Step 1: Waste Identification and Classification
-
This compound should be treated as a hazardous pharmaceutical waste.
-
The deuterium (B1214612) labeling does not significantly alter the chemical properties for disposal purposes; therefore, the disposal procedure should be based on the parent promazine compound.
Step 2: Segregation and Storage
-
Designate a specific, labeled container for the collection of this compound waste.
-
The container must be:
-
In good condition, free from leaks or damage.
-
Compatible with the chemical (e.g., a high-density polyethylene (B3416737) or glass container).
-
Kept securely closed when not in use.
-
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
Step 3: Labeling
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate quantity of waste.
-
The date when the first waste was added to the container.
-
Step 4: Arrange for Professional Disposal
-
Do not dispose of this compound down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
The recommended disposal method is incineration in a facility equipped with an afterburner and scrubber to ensure complete destruction and to prevent the release of harmful substances.[1]
Step 5: Record Keeping
-
Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the name of the disposal company. These records are essential for regulatory compliance.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(1-Hydroxyethyl) Promazine-d4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(1-Hydroxyethyl) Promazine-d4. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure risk. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Wear two pairs of powder-free nitrile or neoprene chemotherapy gloves. Ensure gloves meet ASTM D6978 standard. The outer glove should be removed after each task or batch.[1][2] |
| Body Protection | Gown | A disposable, solid-front gown made of polyethylene-coated polypropylene (B1209903) or other low-permeability fabric with long sleeves and tight-fitting cuffs is required.[1][2] |
| Eye Protection | Goggles | Tightly fitting safety goggles with side-shields are mandatory.[3] |
| Respiratory Protection | Respirator | A fit-tested N95 or N100 respirator should be used, especially when there is a risk of aerosolization.[1] |
| Additional Protection | Head and Shoe Covers | Disposable head, hair, and shoe covers are recommended to prevent contamination.[1] |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational plan is essential for the safe handling of this compound.
1. Preparation:
-
Ensure the work area is a designated and restricted zone with proper ventilation.[2]
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest eyewash station and safety shower before beginning work.
2. Handling:
-
Wear the full required PPE as detailed in the table above.
-
When weighing or transferring the compound, do so in a chemical fume hood or a ventilated containment device to avoid inhalation of any dust or aerosols.[3]
-
Avoid direct contact with the skin, eyes, and clothing.
3. In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[3]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes, holding the eyelids open.[3]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Collection: All disposable PPE (gloves, gown, etc.) and any materials that have come into contact with the chemical should be considered hazardous waste.
-
Containment: Place all contaminated waste in a clearly labeled, sealed, and leak-proof hazardous waste container.
-
Disposal Method: The product may be burned in a chemical incinerator equipped with an afterburner and scrubber. Alternatively, excess and expired materials should be offered to a licensed hazardous material disposal company.[3]
-
Regulations: Ensure that all federal, state, and local regulations for hazardous waste disposal are strictly followed.[3]
Experimental Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
